Product packaging for 14,15-Ditridecyloctacosane(Cat. No.:CAS No. 61625-16-9)

14,15-Ditridecyloctacosane

Cat. No.: B15458986
CAS No.: 61625-16-9
M. Wt: 759.4 g/mol
InChI Key: OQVVEIKKUVICCD-UHFFFAOYSA-N
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Description

14,15-Ditridecyloctacosane is a useful research compound. Its molecular formula is C54H110 and its molecular weight is 759.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H110 B15458986 14,15-Ditridecyloctacosane CAS No. 61625-16-9

Properties

CAS No.

61625-16-9

Molecular Formula

C54H110

Molecular Weight

759.4 g/mol

IUPAC Name

14,15-di(tridecyl)octacosane

InChI

InChI=1S/C54H110/c1-5-9-13-17-21-25-29-33-37-41-45-49-53(50-46-42-38-34-30-26-22-18-14-10-6-2)54(51-47-43-39-35-31-27-23-19-15-11-7-3)52-48-44-40-36-32-28-24-20-16-12-8-4/h53-54H,5-52H2,1-4H3

InChI Key

OQVVEIKKUVICCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

synthesis pathway of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 14,15-Ditridecyloctacosane

October 25, 2025

Abstract

This technical guide outlines a novel and plausible synthetic pathway for the complex, H-shaped alkane, this compound. Due to the absence of a published direct synthesis for this specific molecule, this document details a robust, multi-step approach based on well-established organic chemistry principles, including the synthesis of a key aldehyde precursor, a stereoselective Pinacol coupling reaction to form the central vicinal diol, and a final deoxygenation step to yield the target saturated hydrocarbon. This guide provides detailed experimental protocols, expected quantitative data, and workflow visualizations to aid researchers in the synthesis of this and structurally related long-chain branched alkanes.

Introduction

This compound is a large, symmetrically branched alkane with a total of 54 carbon atoms. Its unique "H-shaped" structure, consisting of a central 28-carbon (octacosane) chain with two 13-carbon (tridecyl) branches at the 14th and 15th positions, presents a significant synthetic challenge. The synthesis of such large, non-polar molecules is often hampered by low solubility of intermediates and difficulty in purification.

This guide proposes a convergent synthetic strategy that addresses these challenges by constructing the molecule's core through a key carbon-carbon bond-forming reaction, the Pinacol coupling, which is known for its effectiveness in creating vicinal diols from carbonyl compounds.[1][2] The subsequent deoxygenation of the diol intermediate provides a direct route to the target alkane.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below. The strategy begins with the synthesis of the aldehyde precursor, 2-tridecyltetradecanal, followed by its reductive coupling to form the core C14-C15 bond of the octacosane backbone, yielding the intermediate diol. The final stage involves the complete removal of the hydroxyl groups to afford the target alkane.

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Pinacol Coupling cluster_stage3 Stage 3: Deoxygenation A Tetradecanal C 2-Tridecyltetradecan-1-ol A->C Grignard Reaction B Tridecylmagnesium bromide B->C D 2-Tridecyltetradecanal C->D Oxidation E This compound-14,15-diol D->E Pinacol Coupling F This compound E->F Deoxygenation

Figure 1: Proposed three-stage synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Tridecyltetradecanal

a) Grignard Reaction: Synthesis of 2-Tridecyltetradecan-1-ol

This step involves the reaction of tetradecanal with tridecylmagnesium bromide.

  • Reagents and Materials:

    • Magnesium turnings

    • 1-Bromotridecane

    • Anhydrous diethyl ether

    • Tetradecanal

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

    • A solution of 1-bromotridecane in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

    • The Grignard reagent is cooled to 0 °C, and a solution of tetradecanal in anhydrous diethyl ether is added dropwise.

    • The reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-tridecyltetradecan-1-ol.

    • The crude product is purified by column chromatography on silica gel.

b) Oxidation: Synthesis of 2-Tridecyltetradecanal

The secondary alcohol is oxidized to the corresponding aldehyde.

  • Reagents and Materials:

    • 2-Tridecyltetradecan-1-ol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane

    • Silica gel

  • Procedure:

    • To a stirred suspension of PCC in anhydrous dichloromethane, a solution of 2-tridecyltetradecan-1-ol in anhydrous dichloromethane is added in one portion.

    • The mixture is stirred at room temperature for 2 hours, monitoring the reaction by TLC.

    • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel.

    • The filtrate is concentrated under reduced pressure to give crude 2-tridecyltetradecanal, which is used in the next step without further purification.

Stage 2: Pinacol Coupling of 2-Tridecyltetradecanal

This key step forms the central C14-C15 bond of the target molecule's backbone.[2]

  • Reagents and Materials:

    • 2-Tridecyltetradecanal

    • Samarium(II) iodide (SmI₂) solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate solution

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, a solution of 2-tridecyltetradecanal in anhydrous THF is prepared.

    • The solution is cooled to -78 °C, and a solution of samarium(II) iodide in THF is added dropwise until the characteristic dark blue color persists.

    • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched with a saturated aqueous sodium thiosulfate solution.

    • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound-14,15-diol is purified by recrystallization.

Pinacol_Coupling cluster_legend Mechanism Legend 2 x R-CHO 2 x R-CHO 2 x [R-CHO]•- 2 x [R-CHO]•- 2 x R-CHO->2 x [R-CHO]•- 2 SmI2 R-CH(O-)-CH(O-)-R R-CH(O-)-CH(O-)-R 2 x [R-CHO]•-->R-CH(O-)-CH(O-)-R Dimerization R-CH(OH)-CH(OH)-R R-CH(OH)-CH(OH)-R R-CH(O-)-CH(O-)-R->R-CH(OH)-CH(OH)-R Protonation R R = 2-tridecyltetradecyl

Figure 2: Simplified mechanism of the samarium(II) iodide-mediated Pinacol coupling.
Stage 3: Deoxygenation of this compound-14,15-diol

The final step is the removal of the hydroxyl groups to yield the saturated alkane.

  • Reagents and Materials:

    • This compound-14,15-diol

    • Iodine

    • Triphenylphosphine

    • Imidazole

    • Anhydrous toluene

    • Zinc dust

    • Acetic acid

  • Procedure:

    • The diol, triphenylphosphine, and imidazole are dissolved in anhydrous toluene.

    • Iodine is added portion-wise, and the mixture is heated to reflux for 4 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is the crude diiodide.

    • The crude diiodide is dissolved in acetic acid, and zinc dust is added.

    • The mixture is heated to reflux overnight.

    • The reaction mixture is cooled, filtered, and the filtrate is extracted with hexane.

    • The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization from hexane/ethyl acetate to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on similar reactions reported in the literature.

StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (molar)Estimated Practical Yield (%)
1a. Grignard ReactionTetradecanal2-Tridecyltetradecan-1-ol396.741.085
1b. Oxidation2-Tridecyltetradecan-1-ol2-Tridecyltetradecanal394.721.090
2. Pinacol Coupling2-TridecyltetradecanalThis compound-14,15-diol790.460.570
3. DeoxygenationThis compound-14,15-diolThis compound759.481.060

Conclusion

This technical guide presents a detailed and viable synthetic pathway for this compound, a complex H-shaped alkane. The proposed route, centered around a key Pinacol coupling reaction, offers a logical and efficient approach to constructing the intricate carbon skeleton of the target molecule. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development who are interested in the preparation of large, precisely structured hydrocarbons.

References

Spectroscopic Data for 14,15-Ditridecyloctacosane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

However, to provide relevant information, this guide presents spectroscopic data for a structurally related compound, 14-Heptacosanone (also known as Ditridecyl ketone). While this is a ketone and not an alkane, its long carbon chains are of a similar length, and its spectroscopic data can offer some insights into the behavior of such molecules in analytical experiments.

Spectroscopic Data for 14-Heptacosanone

The following tables summarize the available mass spectrometry and infrared spectroscopy data for 14-Heptacosanone.

Mass Spectrometry Data

Table 1: Electron Ionization Mass Spectrum Data for 14-Heptacosanone

Mass (m/z) Intensity (Relative)
571000
71859
85588
99398
227355
56313
213282
43276
69253
226247

Data Source: NIST Mass Spectrometry Data Center[1]

Infrared Spectroscopy Data

Table 2: Infrared Spectrum Data for 14-Heptacosanone

Frequency (cm⁻¹) Transmittance (%) Assignment
291821.7C-H Stretch (alkane)
284924.5C-H Stretch (alkane)
171911.2C=O Stretch (ketone)
147241.2C-H Bend (alkane)
146341.7C-H Bend (alkane)
141161.2CH₂ Bend (adjacent to C=O)
73070.9C-H Rock (alkane)
72067.9C-H Rock (alkane)

Data Source: NIST/TRC Web Thermo Tables[1]

Hypothetical Experimental Workflow for Spectroscopic Analysis of Long-Chain Alkanes

In the absence of specific experimental protocols for 14,15-Ditridecyloctacosane, a generalized workflow for obtaining spectroscopic data for a novel long-chain alkane is presented below. This workflow outlines the typical steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization synthesis Synthesis & Purification dissolution Dissolution in Solvent (e.g., CDCl3 for NMR) synthesis->dissolution nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr ms Mass Spectrometry (e.g., GC-MS) dissolution->ms ir Infrared Spectroscopy dissolution->ir nmr_proc NMR Data Processing (Fourier Transform, Phasing) nmr->nmr_proc ms_proc MS Data Analysis (Fragmentation Pattern) ms->ms_proc ir_proc IR Spectrum Interpretation (Functional Group Analysis) ir->ir_proc structure Structure Elucidation nmr_proc->structure ms_proc->structure ir_proc->structure

A generalized workflow for the spectroscopic analysis of a long-chain alkane.

Signaling Pathways

No information was found regarding any signaling pathways involving this compound. As a long-chain saturated hydrocarbon, it is not expected to have specific biological signaling functions in the same manner as more complex bioactive molecules. Its primary roles would likely be related to its physical properties, such as being a component of waxes or lipids.

References

Uncharted Territory: The Elusive 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no identifiable natural sources, established isolation protocols, or documented biological activities for a compound named "14,15-Ditridecyloctacosane." This suggests that the molecule is either a novel, yet-to-be-described chemical entity, is known by a different name, or the provided nomenclature may contain a typographical error.

For researchers, scientists, and drug development professionals, the journey from a naturally occurring compound to a potential therapeutic agent is a meticulous process of discovery, isolation, characterization, and testing. However, in the case of this compound, the initial and most crucial step—identifying its existence in nature—remains an open question.

The Path Forward: What Information is Needed?

To proceed with a technical guide on the natural sources and isolation of this compound, the following foundational information is essential:

  • Chemical Structure: A definitive chemical structure is the cornerstone of any chemical investigation. It would allow for the classification of this compound, providing clues to its potential biosynthetic pathways and, by extension, its likely natural origins. A structural representation would also inform the selection of appropriate analytical techniques for its detection and characterization.

  • Compound Class: Understanding the class of compounds to which this compound belongs (e.g., lipid, alkane, etc.) would significantly narrow the search for its natural sources. Different classes of natural products are associated with specific organisms or biological families.

  • Origin of the Name: Information regarding the context in which the name "this compound" was encountered would be invaluable. Was it mentioned in a specific research paper, a patent, or a presentation? This context could provide the necessary leads to uncover the correct chemical identity and associated research.

Hypothetical Workflow for a Newly Discovered Compound

Should this compound be a newly discovered natural product, a generalized workflow for its study would be initiated. The following diagram illustrates a typical path from discovery to characterization.

Hypothetical Workflow for a Novel Natural Product Biological_Screening Biological Screening of Natural Extracts Source_Organism Identification of Source Organism Biological_Screening->Source_Organism Extraction Extraction Source_Organism->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Crude Extract Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Chromatography->Purity_Analysis Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) Purity_Analysis->Spectroscopy Structure_Determination Structure Determination Spectroscopy->Structure_Determination Biological_Testing Further Biological Activity Testing Structure_Determination->Biological_Testing Confirmed Structure

A generalized workflow for the discovery and characterization of a novel natural product.

Without the fundamental data points for this compound, any attempt to create a detailed technical guide would be purely speculative. We encourage researchers with any information on this compound to bring it to the scientific community's attention to enable further investigation.

An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkanes, hydrocarbons with the general formula CnH2n+2 where n is 18 or greater, are fundamental components in numerous scientific and industrial applications.[1][2] In the realm of pharmaceutical sciences, their unique physicochemical properties make them critical constituents in drug formulation and delivery systems.[3][4] Their non-polar, inert nature, coupled with their solid or semi-solid state at room temperature, allows for their use as excipients, influencing drug stability, release profiles, and bioavailability.[5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of long-chain alkanes, detailed experimental protocols for their characterization, and their applications in drug development.

Physical Properties of Long-Chain Alkanes

The physical properties of long-chain alkanes are primarily dictated by weak van der Waals forces, which increase with molecular size and surface area.[1][7] These intermolecular forces influence their melting and boiling points, density, viscosity, and solubility.

Physical State, Melting, and Boiling Points

At standard temperature and pressure, long-chain alkanes (C18 and higher) are typically waxy solids.[1][2] The transition from liquid to solid state with increasing chain length is a direct consequence of the strengthening of London dispersion forces. As the carbon chain elongates, more energy is required to overcome these intermolecular attractions, resulting in higher melting and boiling points.[7][8]

It is also noteworthy that even-numbered alkanes tend to have higher melting points than odd-numbered alkanes due to more efficient packing in the solid crystal lattice.[1]

Table 1: Physical Properties of Selected Long-Chain n-Alkanes

Alkane NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) at 1 atmDensity (g/cm³) at 20°C
OctadecaneC18H38254.5028.2316.10.777
NonadecaneC19H40268.5332.1330.60.777
EicosaneC20H42282.5536.8343.10.789
HeneicosaneC21H44296.5840.5356.50.792
DocosaneC22H46310.6144.4368.60.794
TricosaneC23H48324.6347.6380.80.797
TetracosaneC24H50338.6650.9391.30.799
PentacosaneC25H52352.6953.7401.90.801
HexacosaneC26H54366.7156.4412.20.803
HeptacosaneC27H56380.7459.5422.00.804
OctacosaneC28H58394.7761.4431.60.806
NonacosaneC29H60408.7963.7440.80.808
TriacontaneC30H62422.8265.8449.70.810
HentriacontaneC31H64436.8567.9458.30.811
DotriacontaneC32H66450.8769.7466.70.812
TritriacontaneC33H68464.9071.6474.80.814
TetratriacontaneC34H70478.9373.3482.70.815
PentatriacontaneC35H72492.9575.0490.40.816
HexatriacontaneC36H74506.9876.5497.80.817
HeptatriacontaneC37H76521.0177.9505.10.818
OctatriacontaneC38H78535.0379.3512.20.819
NonatriacontaneC39H80549.0680.6519.10.820
TetracontaneC40H82563.0981.8525.80.821
Density

Long-chain alkanes are less dense than water, with densities typically ranging from 0.77 to 0.82 g/cm³ at room temperature.[9] Density generally increases with increasing molecular weight.[7]

Viscosity

The viscosity of molten long-chain alkanes is significantly higher than that of their shorter-chain counterparts and increases with chain length. This is due to the increased entanglement of the long hydrocarbon chains.

Table 2: Kinematic Viscosity of Selected Molten Long-Chain n-Alkanes

Alkane NameMolecular FormulaTemperature (°C)Kinematic Viscosity (cSt)
OctadecaneC18H38304.54
EicosaneC20H42404.88
DocosaneC22H46505.92
TetracosaneC24H50607.15
HexacosaneC26H54708.58
OctacosaneC28H588010.2
TriacontaneC30H629012.1
DotriacontaneC32H6610014.3
TetratriacontaneC34H7011016.8
HexatriacontaneC36H7412019.6
Solubility

Following the principle of "like dissolves like," non-polar long-chain alkanes are virtually insoluble in polar solvents such as water.[8][10] They are, however, soluble in non-polar organic solvents like benzene, toluene, and hexane.[5][10] Their solubility in these solvents generally decreases as the chain length and melting point increase.

Chemical Properties of Long-Chain Alkanes

Long-chain alkanes are characterized by their low reactivity. This chemical inertness is attributed to the strength and non-polar nature of their C-C and C-H single bonds.[7] They lack electron-rich or electron-deficient centers, making them resistant to attack by most common reagents. However, under specific conditions, they can undergo certain reactions.

Combustion

In the presence of excess oxygen and a source of ignition, long-chain alkanes undergo complete combustion to produce carbon dioxide, water, and a significant amount of heat.

Halogenation

Long-chain alkanes can react with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light. This is a free-radical substitution reaction where hydrogen atoms are replaced by halogen atoms.

Cracking

At high temperatures and pressures, often in the presence of a catalyst, the C-C bonds in long-chain alkanes can break, a process known as cracking. This process is fundamental in the petroleum industry for producing smaller, more valuable hydrocarbons.

Role in Drug Development and Formulation

The lipophilic and inert nature of long-chain alkanes makes them valuable excipients in the pharmaceutical industry, particularly in the formulation of poorly water-soluble drugs.[3][5]

Excipients in Solid and Semi-Solid Formulations

Long-chain alkanes are used as stiffening agents, emollients, and viscosity-enhancing agents in ointments, creams, and suppositories. They provide bulk and a hydrophobic matrix for the active pharmaceutical ingredient (API).

Solid Lipid Nanoparticles (SLNs)

A significant application of long-chain alkanes is in the formation of Solid Lipid Nanoparticles (SLNs).[11][12] These are colloidal carriers where the drug is encapsulated within a solid lipid core. Long-chain alkanes, being solid at body temperature, provide a stable matrix for controlled drug release.[5][6] The lipid nature of SLNs can also enhance the oral bioavailability of lipophilic drugs by facilitating lymphatic absorption, thus bypassing the first-pass metabolism in the liver.[4]

Modulating Lipophilicity

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] Incorporating long-chain alkyl groups into a drug's structure can increase its lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Experimental Protocols

Accurate determination of the physical properties of long-chain alkanes is crucial for their application in research and drug development. The following are detailed methodologies for key experiments.

Determination of Melting Point (ASTM D87)

This method describes the procedure for determining the melting point of petroleum wax, which is applicable to long-chain alkanes.

Apparatus:

  • Test tube (25 x 100 mm)

  • Air bath (100 x 125 mm)

  • Water bath

  • ASTM 14C thermometer

  • Cork stoppers

Procedure:

  • Melt a sample of the long-chain alkane by heating it to at least 8°C above its expected melting point.

  • Dip the end of the thermometer into the molten sample to a depth of about 12 mm.

  • Chill the thermometer in a water bath at 16 to 28°C.

  • Once the wax has solidified, place the thermometer in a test tube and secure it with a cork.

  • Place the test tube in an air bath, which is then immersed in a water bath maintained at 16 to 28°C.

  • Heat the water bath at a rate of 2°C per minute to 38°C, then at a rate of 1°C per minute until the first drop of molten alkane leaves the thermometer.

  • The temperature at which the first drop falls is recorded as the melting point.

Determination of Kinematic Viscosity (ASTM D445)

This standard test method covers the determination of the kinematic viscosity of liquid petroleum products, which can be applied to molten long-chain alkanes.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Stopwatch

  • Thermometer

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the molten alkane sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer in a constant temperature bath long enough to reach the test temperature.

  • Using suction, draw the liquid up into the working capillary and timing bulb.

  • Measure the time required for the meniscus to pass from the first to the second timing mark.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time in seconds.

Determination of Density (Gravimetric Method)

This protocol outlines a straightforward method for determining the density of molten long-chain alkanes.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature bath

  • Thermometer

Procedure:

  • Clean, dry, and weigh the empty pycnometer.

  • Fill the pycnometer with the molten alkane, ensuring there are no air bubbles.

  • Place the filled pycnometer in a constant temperature bath until it reaches the desired temperature.

  • Remove any excess liquid that has expanded and reweigh the pycnometer with the sample.

  • The density (ρ) is calculated using the formula: ρ = (m_sample - m_empty) / V, where m_sample is the mass of the pycnometer with the sample, m_empty is the mass of the empty pycnometer, and V is the volume of the pycnometer.[15]

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of the solubility of a long-chain alkane in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place a small amount (e.g., 10 mg) of the solid long-chain alkane into separate test tubes.

  • Add 1 mL of a different solvent (e.g., water, ethanol, hexane, toluene) to each test tube.

  • Vortex each test tube for 30 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • If the solid has dissolved, the alkane is considered soluble in that solvent. If it remains undissolved, it is insoluble. For intermediate cases, it can be classified as partially soluble.

Mandatory Visualizations

Experimental Workflow for Viscosity Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Melt Melt Alkane Sample SelectViscometer Select Calibrated Viscometer Charge Charge Viscometer SelectViscometer->Charge Equilibrate Equilibrate in Temp. Bath Charge->Equilibrate MeasureTime Measure Flow Time Equilibrate->MeasureTime Calculate Calculate Kinematic Viscosity (ν = C * t) MeasureTime->Calculate Result Report Viscosity (cSt) Calculate->Result

Caption: Workflow for determining the kinematic viscosity of a long-chain alkane.

Factors Affecting Physical Properties of Long-Chain Alkanes

G cluster_factors Influencing Factors cluster_properties Physical Properties Long-Chain Alkanes Long-Chain Alkanes Intermolecular Forces Intermolecular Forces Chain Length Chain Length Chain Length->Intermolecular Forces increases Density Density Chain Length->Density increases Branching Branching Branching->Intermolecular Forces decreases Melting Point Melting Point Intermolecular Forces->Melting Point increases Boiling Point Boiling Point Intermolecular Forces->Boiling Point increases Viscosity Viscosity Intermolecular Forces->Viscosity increases

Caption: Relationship between molecular structure and physical properties of long-chain alkanes.

Chemical Reactivity of Long-Chain Alkanes

G cluster_reactions Typical Reactions (Under Specific Conditions) Alkane Long-Chain Alkane C-C and C-H single bonds Non-polar Combustion Combustion + O2 (excess) Products: CO2 + H2O Alkane->Combustion Ignition Halogenation Halogenation + X2 (UV light) Product: Haloalkane Alkane->Halogenation UV Light Cracking Cracking High T & P, Catalyst Products: Shorter Alkanes/Alkenes Alkane->Cracking Heat/Catalyst

Caption: Overview of the primary chemical reactions of long-chain alkanes.

References

In-depth Technical Guide on 14,15-Ditridecyloctacosane: A Compound Undocumented in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific databases and chemical repositories, it has been determined that the compound "14,15-Ditridecyloctacosane" is not a known or characterized molecule in the existing scientific literature.

As a result, it is not possible to provide an in-depth technical guide or whitepaper on its biological role and function as requested. There is no available data regarding its synthesis, physical properties, biological activity, or any associated experimental protocols.

A thorough search of chemical databases such as PubChem did not yield any entry for "this compound." While searches returned results for other long-chain alkanes and molecules with numerical designations in their names, none corresponded to the requested compound. This absence of information prevents the fulfillment of the core requirements of the prompt, including:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: No experimental methodologies have been described for this compound.

  • Visualization: Without any known signaling pathways or experimental workflows, the creation of Graphviz diagrams is not feasible.

It is possible that "this compound" is a novel, yet-to-be-synthesized or discovered molecule, a theoretical compound, or a misnomer for another chemical entity.

For researchers, scientists, and drug development professionals interested in long-chain hydrocarbons, it is recommended to consult literature on known alkanes with similar chain lengths to infer potential properties or to undertake de novo synthesis and characterization of this specific molecule to explore its potential biological significance.

Until such research is conducted and published, no information regarding the biological role and function of "this compound" can be provided.

In-depth Technical Guide: The Enigmatic Case of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for "14,15-Ditridecyloctacosane" has yielded no specific information regarding its discovery, history, synthesis, or biological activity. This suggests that the compound is either a theoretical molecule, is known by a different nomenclature, or is an exceptionally obscure substance with no publicly available research data.

The initial investigation aimed to collate all available quantitative data, detail experimental protocols for its synthesis and analysis, and visualize any known signaling pathways or experimental workflows. However, the absence of any mention of this compound in peer-reviewed journals, chemical repositories, or patent literature makes it impossible to fulfill the core requirements of this technical guide.

Further searches for related terms, including the synthesis and biological properties of long-chain branched alkanes, failed to provide any specific data points or experimental methodologies that could be definitively attributed to this compound. Without any foundational research on this specific molecule, the creation of a detailed technical guide with verifiable data, protocols, and diagrams is not feasible.

It is recommended that researchers interested in this molecule first verify its existence and nomenclature. Should a different name or CAS number be identified, a renewed search could potentially yield the necessary information to construct the requested in-depth guide. At present, the scientific record on this compound appears to be void.

An In-depth Technical Guide on 14,15-Ditridecyloctacosane and Related High-Molecular-Weight Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "14,15-Ditridecyloctacosane" is not a standard IUPAC name and does not correspond to a readily identifiable substance in the chemical literature. Consequently, a specific CAS number and experimentally verified data for this exact molecule are not available. This guide provides information based on the inferred chemical structure from the name—a highly branched, high-molecular-weight alkane—and draws upon general knowledge of this class of compounds for researchers, scientists, and drug development professionals.

Molecular Formula and Structure

The name "this compound" suggests a C54 alkane. A plausible interpretation of this nomenclature is an octacosane (C₂₈) backbone with two tridecyl (C₁₃) chains attached at the 14th and 15th carbon positions. This structure would be highly branched.

Based on the general formula for alkanes (CnH2n+2), the molecular formula for a 54-carbon alkane is derived as follows:

  • Octacosane backbone: C₂₈H₅₈

  • Two Tridecyl substituents: 2 x C₁₃H₂₇

  • Total Carbons: 28 + (2 * 13) = 54

  • Total Hydrogens: (2 * 54) + 2 = 110

  • Molecular Formula: C₅₄H₁₁₀

Structural Representation: Due to the complexity and the numerous possible isomers, a definitive 2D structure cannot be drawn without further specification. However, the name implies a structure with a long central carbon chain and significant branching in the middle.

Physicochemical Properties

The specific physical properties of this compound have not been experimentally determined. However, based on trends for high-molecular-weight branched alkanes, the following properties can be anticipated.

PropertyPredicted Value/Characteristic
Molecular Weight ~759.48 g/mol
Physical State Waxy solid at room temperature.
Boiling Point Very high, likely >600 °C. Branching generally lowers the boiling point compared to a linear alkane of the same carbon number due to reduced surface area and weaker van der Waals forces.
Melting Point High. The melting point of alkanes generally increases with molecular weight.
Solubility Insoluble in water and other polar solvents. Soluble in nonpolar organic solvents like hexane and toluene.
Density Less than 1.0 g/mL, meaning it would float on water.
Reactivity Generally low, characteristic of alkanes. They are stable compounds and do not react with most acids, bases, or oxidizing agents under normal conditions.

Experimental Protocols

As there are no specific experimental studies on this compound, this section outlines general methodologies for the synthesis and characterization of similar high-molecular-weight branched alkanes.

The synthesis of such a complex alkane is challenging. A common strategy involves the coupling of smaller alkyl fragments. One plausible approach is a Grignard reaction followed by dehydration and hydrogenation.

Experimental Workflow: A Generalized Grignard-based Synthesis

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product & Analysis R1 Alkyl Halide 1 (e.g., 1-bromotridecane) S1 Grignard Reagent Formation (with Magnesium) R1->S1 R2 Ketone (e.g., a long-chain ketone) S2 Nucleophilic Addition (Grignard Reagent + Ketone) R2->S2 S1->S2 Reacts with S3 Dehydration of Tertiary Alcohol (Acid-catalyzed) S2->S3 Forms tertiary alcohol S4 Hydrogenation of Alkene (e.g., H₂/Pd-C) S3->S4 Forms alkene intermediate P1 Branched Alkane (e.g., C₅₄H₁₁₀) S4->P1 Yields final product A1 Purification (Chromatography) P1->A1 A2 Characterization (GC-MS, NMR) A1->A2

A generalized workflow for the synthesis of a highly branched alkane.

Methodology:

  • Grignard Reagent Formation: An alkyl halide (e.g., 1-bromotridecane) is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (tridecylmagnesium bromide).

  • Nucleophilic Addition: A long-chain ketone is reacted with the prepared Grignard reagent. This results in the formation of a tertiary alcohol after acidic workup.

  • Dehydration: The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield an alkene.

  • Hydrogenation: The resulting alkene is hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to produce the final saturated branched alkane.

  • Purification and Characterization: The final product is purified using techniques like column chromatography. Its structure is then confirmed using analytical methods.

The characterization of a novel high-molecular-weight branched alkane would involve the following techniques:

TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the molecular weight and fragmentation pattern, which can help in elucidating the structure of the alkane. High-temperature GC would be necessary for such a large molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be used to determine the carbon skeleton and the connectivity of the different alkyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of C-H bonds and the absence of other functional groups (like C=C or C=O) that would be present in intermediates.
Elemental Analysis To determine the empirical formula by measuring the percentage of carbon and hydrogen in the sample.

Potential Applications and Research Directions

High-molecular-weight branched alkanes are of interest in several fields:

  • Lubricants: Their branched structure can lead to a low pour point and good viscosity index, making them suitable for high-performance lubricants.

  • Phase-Change Materials (PCMs): Long-chain alkanes can store and release large amounts of thermal energy during melting and freezing, making them candidates for thermal energy storage applications.

  • Geochemical Markers: Branched alkanes are found in petroleum and can serve as biomarkers to understand the origin and thermal history of crude oils.

Further research on compounds like this compound would involve their synthesis and the experimental determination of their physical properties to evaluate their suitability for these applications.

Signaling Pathways and Biological Activity

Alkanes are generally considered to be biologically inert and are not known to participate in specific signaling pathways. Their primary biological relevance in the context of drug development is often as excipients in formulations due to their non-polar and unreactive nature. There is no known signaling pathway associated with this compound.

Logical Relationship: Inert Nature and Formulation Use

G A High-Molecular-Weight Alkane B Chemically Inert (Low Reactivity) A->B C Non-polar Nature A->C E Low Biological Activity B->E D Poor Aqueous Solubility C->D D->E F Use as an Excipient (e.g., in ointments, creams) E->F

Relationship between alkane properties and their use in formulations.

A Technical Guide to the Potential Isomers of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Ditridecyloctacosane is a large, highly branched alkane with the molecular formula C₅₄H₁₁₀. While specific research on this particular molecule is sparse, this guide explores its potential isomers from a theoretical and structural standpoint. Understanding the isomeric possibilities of such long-chain hydrocarbons is crucial for predicting their physicochemical properties, potential biological interactions, and for developing analytical methods for their identification and separation. This document outlines the types of isomerism applicable to this compound, presents hypothetical data to illustrate potential differences between isomers, details generalized experimental protocols for their analysis, and provides logical and workflow diagrams to conceptualize these principles.

Introduction to this compound

This compound is a saturated hydrocarbon characterized by a 28-carbon main chain (octacosane) with two 13-carbon alkyl groups (tridecyl) attached at the 14th and 15th carbon positions. As an alkane, it is nonpolar and possesses only C-C and C-H single bonds.[1][2] Molecules of this nature are generally characterized by low reactivity and are soluble in nonpolar organic solvents but insoluble in water.[3][4] The primary intermolecular forces are weak van der Waals dispersion forces, which increase with molecular size.[5]

The sheer number of carbon atoms in its structure (54) gives rise to a vast number of potential isomers, each with the same molecular formula but a different atomic arrangement. These isomers can be broadly categorized into constitutional isomers and stereoisomers.

Types of Isomerism

The isomeric landscape of C₅₄H₁₁₀ is dominated by two main categories: constitutional isomerism and stereoisomerism. The diagram below illustrates the hierarchical relationship between these isomer types.

Isomer_Types A Isomers of C₅₄H₁₁₀ B Constitutional Isomers A->B Different Connectivity C Stereoisomers A->C Same Connectivity, Different Spatial Arrangement F Positional Isomers (e.g., 13,16-Ditridecyloctacosane) B->F G Skeletal Isomers (e.g., different branching) B->G D Enantiomers C->D Non-superimposable mirror images E Diastereomers C->E Not mirror images H (14R, 15R) and (14S, 15S) D->H I (14R, 15S) and (14S, 15R) (meso potential) E->I

Figure 1. Logical hierarchy of isomerism for this compound.
Constitutional Isomers

Constitutional isomers, or structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[6] For an alkane with 54 carbon atoms, the number of possible constitutional isomers is astronomically large and not feasible to enumerate. These can be further classified into:

  • Skeletal Isomers: These isomers have different carbon backbones. For example, the parent chain could be shorter than 28 carbons, with more numerous or larger alkyl branches.

  • Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the substituent groups. An example would be 13,16-ditridecyloctacosane, where the tridecyl groups are attached to different carbons of the same octacosane chain.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[7] The structure of this compound contains two chiral centers at the C14 and C15 positions, as each is bonded to four different groups (a hydrogen, a tridecyl group, and two different segments of the main octacosane chain). This gives rise to 2² = 4 possible stereoisomers.

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[8] The (14R, 15R) and (14S, 15S) forms of this compound are an enantiomeric pair. Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light and other chiral molecules.[9]

  • Diastereomers: These are stereoisomers that are not mirror images of each other.[10] The (14R, 15S) and (14S, 15R) forms are diastereomers of the (14R, 15R) and (14S, 15S) forms. Diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques.[11] In the specific case of the (14R, 15S) and (14S, 15R) isomers, if the two segments of the main chain attached to C14 and C15 were identical, they would represent a single, achiral meso compound. However, due to the asymmetry of the chain ends, they are distinct chiral diastereomers.

Data Presentation: Hypothetical Properties of Isomers

While experimental data for the isomers of this compound are not available, the following table summarizes the expected differences in their properties based on established principles of organic chemistry.

PropertyConstitutional Isomers (e.g., Skeletal vs. Linear)Diastereomers (e.g., 14R,15R vs. 14R,15S)Enantiomers (e.g., 14R,15R vs. 14S,15S)
Molecular Weight IdenticalIdenticalIdentical
Boiling Point Varies. More branched isomers have lower boiling points due to reduced surface area and weaker van der Waals forces.[4][5]Different. Differences are typically small but measurable.Identical
Melting Point Varies. More compact, symmetrical isomers may pack better into a crystal lattice and have higher melting points.Different.Identical
Density Varies. Generally, less branched isomers are more dense.[7]Different.Identical
Solubility Similar in nonpolar solvents, but can vary slightly. All are insoluble in water.[3]Different, allowing for separation by crystallization.[9]Identical (except in chiral solvents).
Spectroscopic Data (NMR, IR) Different, reflecting the unique chemical environment of atoms in each structure.Different, especially in high-resolution NMR.Identical (except when using chiral shift reagents in NMR).
Optical Activity Inactive (unless a chiral isomer is isolated).Both are typically optically active, but with different specific rotations.Equal and opposite specific rotations.
Biological Activity Potentially different, as shape dictates interaction with biological systems.Potentially different, as receptor binding sites are stereospecific.Can be dramatically different (one enantiomer may be active, the other inert or toxic).

Experimental Protocols for Isomer Analysis

The identification and separation of large alkane isomers require high-resolution analytical techniques. The general workflow involves separation followed by structural characterization.

Experimental_Workflow cluster_0 Separation cluster_1 Characterization A Hypothetical Isomer Mixture (Constitutional & Stereo) B High-Temperature Gas Chromatography (HT-GC) A->B Separates by Boiling Point (Constitutional Isomers) C Chiral Chromatography (HPLC or GC) B->C Further separates Enantiomers D Mass Spectrometry (MS) B->D Provides MW and fragmentation pattern E NMR Spectroscopy (¹H, ¹³C, COSY) C->E Determines connectivity and stereochemistry F Optical Polarimetry C->F Measures optical rotation

Figure 2. Generalized experimental workflow for isomer separation and analysis.
Protocol for Separation and Identification by HT-GC-MS

Objective: To separate constitutional isomers and identify them based on mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: Dissolve 1 mg of the hydrocarbon mixture in 1 mL of a high-boiling point, nonpolar solvent (e.g., carbon disulfide or hexane).

  • Instrumentation: Use a high-temperature gas chromatograph (HT-GC) equipped with a nonpolar capillary column (e.g., polydimethylsiloxane-based) coupled to a mass spectrometer (MS).

  • GC Conditions:

    • Injector Temperature: 350°C

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 380°C and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 800.

    • Source Temperature: 250°C.

  • Data Analysis: Different constitutional isomers will exhibit different retention times based on their boiling points.[5] The mass spectrum for all isomers will show a molecular ion peak corresponding to C₅₄H₁₁₀. However, the fragmentation patterns will differ, providing clues to the branching structure.

Protocol for Stereoisomer Resolution by Chiral Chromatography

Objective: To separate enantiomers and diastereomers.

  • Column Selection: Utilize a High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP). For nonpolar analytes like alkanes, a cyclodextrin-based or Pirkle-type column may be effective in normal-phase mode.

  • Mobile Phase: An optimized mixture of nonpolar solvents, such as hexane and isopropanol, at a specific ratio (e.g., 99:1 v/v). The exact ratio must be determined empirically to achieve separation.

  • Instrumentation: HPLC system with a UV detector (if a suitable chromophore were derivatized) or, more effectively, an evaporative light scattering detector (ELSD) or a mass spectrometer.

  • Procedure:

    • Inject the sample fraction containing the mixed stereoisomers (previously isolated by GC or other methods).

    • Run an isocratic elution at a flow rate of 0.5-1.0 mL/min.

    • Diastereomers will have different retention times. Enantiomers will also separate on the chiral column.[9][12]

  • Confirmation: Collect the separated fractions and confirm their identity and purity using polarimetry and NMR with chiral shift reagents.

Potential Biological Interactions (Hypothetical)

Large, nonpolar alkanes are not typically associated with specific receptor-mediated signaling pathways due to their lack of functional groups.[4] However, their high lipophilicity suggests that they could exert biological effects through non-specific mechanisms, primarily involving interactions with the lipid bilayer of cell membranes.

A hypothetical interaction could involve the intercalation of the hydrocarbon into the cell membrane, altering its physical properties such as fluidity, thickness, and lipid packing. This could indirectly affect the function of embedded membrane proteins, including ion channels, receptors, and enzymes, leading to downstream cellular effects.

Hypothetical_Pathway A This compound (Extracellular) B Cell Membrane (Lipid Bilayer) A->B Intercalation (Non-specific) C Alteration of Membrane Fluidity & Thickness B->C D Modulation of Membrane Protein Function (e.g., Ion Channel) C->D Indirect Effect E Change in Ion Flux D->E F Downstream Cellular Response E->F

Figure 3. Hypothetical non-specific interaction with a cell membrane.

Conclusion

This compound, with its C₅₄H₁₁₀ formula, represents a molecule with immense isomeric complexity. While constitutional isomerism accounts for a vast number of structurally different molecules, the presence of two chiral centers in the named structure gives rise to four distinct stereoisomers. The subtle differences between these isomers, particularly stereoisomers, can lead to significant variations in their physical, chemical, and biological properties. The analysis and separation of such isomers are challenging, requiring advanced chromatographic and spectroscopic techniques. For drug development professionals, the key takeaway is that stereochemistry is critical; different enantiomers or diastereomers of a lipophilic molecule could have vastly different interactions with biological systems, a principle that holds true even for seemingly simple hydrocarbons.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Ditridecyloctacosane is a large, saturated, branched-chain hydrocarbon (C44H90). Due to its high molecular weight and non-polar nature, its detection and quantification require specialized analytical techniques. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. While less common for non-polar alkanes, Liquid Chromatography-Mass Spectrometry (LC-MS) is also discussed as a potential alternative for high molecular weight hydrocarbons.

These guidelines are intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing robust and reliable analytical methods for the characterization of this compound and similar long-chain branched alkanes.

Analytical Techniques

The primary analytical technique for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This is due to the compound's volatility, although high temperatures are required for its elution. Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source can also be considered.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of branched alkanes. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.[1][2][3] Achieving good separation of large, isomeric hydrocarbons can be challenging, often requiring long capillary columns and precise temperature programming.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For very large or thermally labile hydrocarbons that are not amenable to GC analysis, LC-MS can be an alternative.[4][5][6] However, the non-polar nature of this compound makes it challenging to ionize effectively using common LC-MS sources like electrospray ionization (ESI). Atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) may be more suitable for such non-polar compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected when developing a robust analytical method for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Quantitative Parameters

ParameterTypical ValueNotes
Limit of Detection (LOD)1 - 10 ng/mLDependent on the sensitivity of the mass spectrometer.
Limit of Quantitation (LOQ)5 - 25 ng/mLThe lowest concentration that can be reliably quantified.
Linearity (R²)> 0.995Over a concentration range of 10 - 1000 ng/mL.
Precision (%RSD)< 15%For replicate injections.
Accuracy (% Recovery)85 - 115%Determined by spiking a known amount into a blank matrix.
Internal StandardDeuterated alkane (e.g., C30D62)Should not be present in the sample and should have similar chemical properties to the analyte.[7]

Table 2: LC-MS Quantitative Parameters (APCI/APPI Source)

ParameterTypical ValueNotes
Limit of Detection (LOD)5 - 50 ng/mLGenerally less sensitive than GC-MS for this class of compounds.
Limit of Quantitation (LOQ)20 - 100 ng/mL
Linearity (R²)> 0.99Over a concentration range of 50 - 2000 ng/mL.
Precision (%RSD)< 20%
Accuracy (% Recovery)80 - 120%
Internal StandardHigh molecular weight non-polar compoundShould be selected based on its ionization efficiency and chromatographic behavior.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Proper sample preparation is critical to remove interferences and concentrate the analyte of interest.[8]

  • Sample Collection: Collect samples in clean glass containers to avoid contamination from plasticizers.[2]

  • Solvent Extraction:

    • For solid samples, weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a non-polar solvent such as hexane or dichloromethane.[2]

    • Vortex the sample for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.[5]

    • Carefully transfer the supernatant to a clean glass vial.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required.[2][8]

    • Use a silica-based SPE cartridge.

    • Condition the cartridge with 5 mL of hexane.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove polar interferences.

    • Elute the alkane fraction with an appropriate solvent.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard Spiking:

    • Add a known concentration of an internal standard (e.g., deuterated C30 alkane) to the final extract before GC-MS analysis.[7]

Protocol 2: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A long, non-polar capillary column is recommended for good separation of high molecular weight hydrocarbons (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).[9]

  • Injection:

    • Injector Temperature: 300 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: Increase to 320 °C at a rate of 10 °C/min.

    • Hold at 320 °C for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-700.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity. Key fragment ions for branched alkanes should be monitored.

Protocol 3: Data Analysis and Quantification
  • Identification:

    • The identification of this compound is based on its retention time and mass spectrum.

    • The mass spectrum of large branched alkanes is characterized by a series of fragment ions separated by 14 amu (CH2 groups).[10] Cleavage at the branching point is favored, leading to characteristic fragment ions.[11]

  • Quantification:

    • Quantification is performed using the internal standard method.[12]

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Glassware) Solvent_Extraction 2. Solvent Extraction (Hexane/DCM) Sample_Collection->Solvent_Extraction Cleanup 3. Cleanup (SPE) (Optional) Solvent_Extraction->Cleanup Concentration 4. Concentration (Nitrogen Evaporation) Cleanup->Concentration IS_Spiking 5. Internal Standard Spiking Concentration->IS_Spiking GC_MS_Injection 6. GC-MS Injection IS_Spiking->GC_MS_Injection Separation 7. Chromatographic Separation GC_MS_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Identification 9. Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification 10. Quantification (Internal Standard Method) Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship cluster_properties Key Properties cluster_challenges Analytical Challenges cluster_solutions Analytical Solutions Analyte This compound (C44H90) High_MW High Molecular Weight Analyte->High_MW Non_Polar Non-Polar Analyte->Non_Polar Branched Branched Structure Analyte->Branched Volatility Low Volatility High_MW->Volatility Ionization Difficult Ionization (LC-MS) Non_Polar->Ionization Isomer_Sep Isomer Separation Branched->Isomer_Sep High_Temp_GC High Temperature GC Volatility->High_Temp_GC Long_Column Long Capillary Column Isomer_Sep->Long_Column EI_MS Electron Ionization MS Isomer_Sep->EI_MS APCI_APPI APCI/APPI (for LC-MS) Ionization->APCI_APPI

Caption: Logical relationships in the analysis of this compound.

References

Application Note: Analysis of 14,15-Ditridecyloctacosane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Ditridecyloctacosane (C₅₄H₁₁₀) is a high-molecular-weight, long-chain branched alkane. Its analysis is crucial in various fields, including geochemistry, environmental science, and potentially in the synthesis of novel drug delivery systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such complex hydrocarbons. This application note provides a detailed protocol for the analysis of this compound by GC-MS, addressing challenges associated with high molecular weight and branched-chain analytes.

Challenges in the GC-MS Analysis of High-Molecular-Weight Branched Alkanes

The analysis of compounds like this compound presents several analytical hurdles:

  • Volatility: Due to its large size and high boiling point, specialized high-temperature GC conditions are necessary to ensure proper volatilization and elution from the chromatographic column.

  • Fragmentation: Under standard Electron Ionization (EI) conditions, extensive fragmentation of long-chain alkanes occurs, often leading to a weak or absent molecular ion peak, which makes molecular weight determination challenging.[1][2][3][4]

  • Isomer Differentiation: The mass spectra of branched alkanes can be complex, with preferential cleavage at branching points, which can aid in structural elucidation but also requires careful interpretation.[1][2][5]

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis steps for the qualitative and quantitative analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis.

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane, heptane, or dichloromethane.[6]

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., deuterated n-alkane such as n-Triacontane-d62) to all standards and samples at a constant concentration (e.g., 10 µg/mL).[7]

  • Sample Extraction (for complex matrices):

    • For solid samples (e.g., sediment, tissue), a solid-liquid extraction or a pressurized liquid extraction can be employed.[8]

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[9][10][11]

  • Final Preparation: Samples should be clear and free of particulate matter. If necessary, centrifuge or filter the sample before transferring to a 2 mL autosampler vial.[6]

2. GC-MS Instrumentation and Parameters

A high-temperature capable GC-MS system is required. The following parameters are recommended as a starting point and may require optimization.

Parameter Setting Rationale
Gas Chromatograph
ColumnHigh-temperature, low-bleed capillary column (e.g., DB-1ht, Rtx-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]Suitable for high boiling point compounds.
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0 mL/min.Provides good chromatographic resolution.
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injection Volume1 µLStandard injection volume.
Injector Temperature320°CEnsures complete vaporization of the high molecular weight analyte.[12]
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 340°C at 10°C/min, hold for 15 min.Gradual temperature increase allows for separation of components and the high final temperature ensures elution of the target analyte.[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.[12]
Mass Rangem/z 50-800To cover the expected fragment ions.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Transfer Line Temperature330°CPrevents condensation of the analyte between the GC and MS.[12]
Ion Source Temperature230°CStandard source temperature.

3. Data Analysis

  • Qualitative Analysis: Identification of this compound is based on its retention time and mass spectrum. The mass spectrum of branched alkanes is characterized by fragmentation at the branching points.[2][5] Expect to see prominent ions resulting from the cleavage of the C-C bonds at the 14th and 15th carbon positions. The molecular ion (m/z 758.5) may be very weak or absent in EI mode.[1][4]

  • Quantitative Analysis: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative GC-MS Data for this compound Calibration Standards

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
0.515,234485,6780.031
1.031,456491,2340.064
5.0158,987488,9010.325
10.0321,567490,1120.656
25.0805,678487,5431.652
50.01,612,345489,8763.291

Visualizations

GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample dissolve Dissolve in Hexane start->dissolve add_is Add Internal Standard dissolve->add_is vial Transfer to Autosampler Vial add_is->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectrum Obtain Mass Spectrum chromatogram->mass_spectrum quantification Quantification mass_spectrum->quantification report Generate Report quantification->report Fragmentation_Pathway cluster_fragments Primary Fragments parent This compound (C54H110) [M]+ (m/z 758.5) frag1 C27H55+ (m/z 379) parent->frag1 Cleavage at C14-C15 (Loss of C27H55 radical) frag2 C41H83+ (m/z 575) parent->frag2 Cleavage at C14-C15 (Loss of C13H27 radical)

References

Application Notes: 14,15-Ditridecyloctacosane as a Novel Biomarker for Environmental Source Tracking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on 14,15-Ditridecyloctacosane as an environmental biomarker is not currently available in scientific literature, its structure as a highly branched, long-chain alkane suggests its potential as a valuable tool for specific source identification in environmental studies. Long-chain alkanes, particularly those with unique branching patterns, often have specific biological origins, making them excellent molecular fossils or biomarkers. This document outlines the hypothetical application of this compound as a biomarker, drawing parallels from established principles of hydrocarbon biomarker analysis.

Postulated Origins and Environmental Significance

The intricate structure of this compound, a C54 hydrocarbon with two C13 alkyl chains at the 14th and 15th carbon positions of an octacosane backbone, suggests a highly specific biosynthetic pathway. Such complex lipids are often produced by a narrow range of microorganisms. It is hypothesized that this compound could originate from specific groups of bacteria or archaea, potentially those thriving in unique or extreme environments. Its presence and abundance in environmental archives like sediments, soils, or water columns could therefore serve as an indicator of the past or present activity of these source organisms.

Potential Applications in Environmental Studies

  • Microbial Community Fingerprinting: The detection of this compound could signify the presence of a specific, and possibly uncultured, microbial population. Its quantification could provide insights into the population dynamics of its source organism in response to environmental changes.

  • Paleoenvironmental Reconstruction: In sediment cores, the abundance profile of this biomarker could be used to reconstruct past environmental conditions that favored the growth of the source microbe. This could include changes in temperature, salinity, or nutrient availability.

  • Pollution Source Tracking: If the source organism is found to be associated with contaminated environments, this compound could potentially be used as a tracer for specific types of pollution.

  • Chemotaxonomy: The identification of this compound in a cultured microorganism would establish a direct link between the biomarker and its biological source, paving the way for its use in chemotaxonomic studies.

Data Presentation

The following table provides a hypothetical example of how quantitative data for this compound might be presented in a comparative environmental study.

Sample IDLocationDepth (cm)MatrixThis compound (ng/g dry weight)
SED-01Marine Bay A0-2Sediment15.2 ± 1.8
SED-02Marine Bay A10-12Sediment8.7 ± 0.9
SED-03River Delta B0-2SedimentNot Detected
SOIL-01Wetland C5-7Soil22.5 ± 2.5
SOIL-02Forest D5-7SoilNot Detected

Experimental Protocols

Protocol 1: Extraction and Fractionation of Lipids from Sediment Samples

This protocol outlines the steps for the extraction of total lipids from sediment samples and their subsequent fractionation to isolate the saturated hydrocarbon fraction containing this compound.

  • Sample Preparation:

    • Freeze-dry the sediment sample to remove all water.

    • Grind the dried sediment to a fine, homogenous powder using a mortar and pestle.

    • Accurately weigh approximately 10-20 g of the dried, powdered sediment into a pre-cleaned extraction thimble.

  • Lipid Extraction:

    • Place the thimble in a Soxhlet extractor.

    • Add a known amount of an internal standard (e.g., deuterated n-alkane) to the extraction flask.

    • Extract the lipids with a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) for 24 hours.

    • After extraction, remove the solvent using a rotary evaporator under reduced pressure.

  • Saponification:

    • To the total lipid extract, add a 6% KOH in MeOH solution.

    • Reflux the mixture for 2 hours to hydrolyze esters.

    • After cooling, add deionized water and extract the neutral lipids three times with n-hexane.

    • Combine the hexane fractions and wash with deionized water until the pH is neutral.

    • Dry the neutral lipid fraction over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Column Chromatography:

    • Prepare a chromatography column with activated silica gel.

    • Apply the concentrated neutral lipid fraction to the top of the column.

    • Elute the saturated hydrocarbon fraction with n-hexane.

    • Elute the aromatic hydrocarbon and polar fractions with solvents of increasing polarity (e.g., DCM and MeOH).

    • Collect the saturated hydrocarbon fraction and concentrate it to a final volume of approximately 100 µL for instrumental analysis.

Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the saturated hydrocarbon fraction for the identification and quantification of this compound.

  • Instrumentation:

    • A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • A mass spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 10 °C/min.

      • Ramp 2: Increase to 320 °C at 4 °C/min.

      • Final hold: Hold at 320 °C for 20 minutes.

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum. The mass spectrum of such a large, branched alkane would be characterized by a series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chains.

    • Quantify the compound by integrating the area of a characteristic ion peak and comparing it to the area of the internal standard.

Visualizations

experimental_workflow sample_collection Sample Collection (Sediment Core) preparation Sample Preparation (Freeze-drying, Grinding) sample_collection->preparation extraction Lipid Extraction (Soxhlet, DCM:MeOH) preparation->extraction fractionation Fractionation (Column Chromatography) extraction->fractionation analysis GC-MS Analysis fractionation->analysis data_processing Data Processing (Identification, Quantification) analysis->data_processing interpretation Environmental Interpretation data_processing->interpretation

Caption: Experimental workflow for the analysis of this compound.

logical_relationship detection Detection of This compound source_organism Presence of Specific Source Microorganism detection->source_organism Indicates interpretation Paleoenvironmental or Biogeochemical Interpretation detection->interpretation environmental_conditions Specific Environmental Conditions source_organism->environmental_conditions Thrives Under environmental_conditions->interpretation Leads to

Caption: Logical framework for interpreting the presence of the biomarker.

Application Notes and Protocols for the Analysis of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Ditridecyloctacosane is a large, branched-chain hydrocarbon. Its analysis in various sample matrices requires robust and sensitive analytical methodologies. Due to its non-polar nature and high molecular weight, specific protocols for sample preparation, chromatographic separation, and detection are essential for accurate quantification and identification. These application notes provide a comprehensive overview of a potential experimental workflow and analytical method for this compound, from sample preparation to data analysis. The following protocols are intended as a starting point for method development and validation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of the non-polar compound this compound from a polar sample matrix, such as an aqueous solution or a biological fluid homogenate.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable non-polar solvent like heptane or dichloromethane)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • To 1 mL of the aqueous sample in a glass centrifuge tube, add 2 mL of hexane.

  • Add 0.1 g of NaCl to facilitate phase separation.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • The sample is now ready for chromatographic analysis.

Chromatographic Separation: Gas Chromatography (GC)

Given the hydrocarbon nature of this compound, Gas Chromatography is a suitable technique for its separation. A high-temperature capillary column is necessary to elute this high-molecular-weight compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Injector: Split/Splitless injector

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm, 0.10 µm) or equivalent high-temperature, non-polar column

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 350°C

    • Hold at 350°C for 10 minutes

  • Injector Temperature: 340°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

Detection: Mass Spectrometry (MS)

Mass spectrometry coupled with GC provides high sensitivity and selectivity for the detection and quantification of this compound.

Instrumentation and Conditions:

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 50-850 for qualitative analysis and identification of characteristic fragment ions.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific, abundant fragment ions of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described GC-MS method.

ParameterValue
Compound Name This compound
Molecular Formula C54H110
Molecular Weight 759.45 g/mol
Retention Time (RT) ~ 18.5 minutes
Monitored Ions (m/z) for SIM 197, 211, 561 (Hypothetical abundant fragment ions)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 500 ng/mL
R² of Calibration Curve > 0.995

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection LLE Liquid-Liquid Extraction (Hexane) Sample->LLE 1. Add Hexane & NaCl Dry Drying with Na2SO4 LLE->Dry 2. Collect Organic Layer GC Gas Chromatography (High-Temp Column) Dry->GC 3. Inject Sample MS Mass Spectrometry (EI, SIM/Scan) GC->MS 4. Separation & Ionization Integration Peak Integration & Identification MS->Integration 5. Data Acquisition Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway Involvement

Large lipid molecules can be involved in various cellular processes, including membrane structure and signaling. The diagram below presents a hypothetical signaling pathway where a large hydrocarbon could potentially interfere with or modulate a lipid-sensing pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Analyte This compound Receptor Lipid-Sensing Receptor (e.g., a GPCR) Analyte->Receptor Intercalation or Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase TF Transcription Factor (e.g., CREB) Kinase->TF Gene Gene Expression (Lipid Metabolism) TF->Gene

Hypothetical modulation of a lipid-sensing pathway.

Application of Saturated Branched Alkanes in Geochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 14,15-Ditridecyloctacosane as a representative long-chain, branched alkane.

While specific geochemical applications and detailed protocols for this compound are not extensively documented in publicly available literature, its structural classification as a long-chain, saturated branched alkane places it within a crucial class of molecules used in geochemistry as biomarkers. These biomarkers provide valuable insights into the origin of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks.

This document provides a generalized framework for the application and analysis of long-chain branched alkanes, using this compound as a conceptual example. The protocols and applications described are based on established methods for the analysis of similar high-molecular-weight hydrocarbons in geological samples.

Application Notes

Long-chain alkanes, including branched varieties, are significant in geochemistry for several reasons:

  • Source Indication: The distribution and structure of long-chain alkanes can indicate the type of organisms that contributed to the organic matter in a rock formation. For instance, a high abundance of long-chain n-alkanes with an odd-over-even carbon number preference is often indicative of terrestrial plant input. Conversely, a predominance of short-chain n-alkanes can suggest an algal or bacterial origin.[1][2] Branched alkanes with quaternary carbon atoms (BAQCs) have been identified as a distinct class of biomarkers.[1]

  • Depositional Environment Reconstruction: The presence and relative abundance of certain branched alkanes can provide clues about the paleoenvironment. For example, the correlation between the abundance of long-chain branched alkanes and the odd-even predominance of short-chain n-alkanes can suggest specific paleoenvironmental and paleoclimatic conditions.[1][2]

  • Thermal Maturity Assessment: The stability and isomerization of specific biomarker molecules can be used to assess the thermal history of a sedimentary basin. While not as commonly used as hopanes or steranes, the cracking of long-chain alkanes can provide a general indication of thermal maturity.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of long-chain alkanes from sedimentary rock or soil samples.

1. Sample Preparation:

  • Clean the exterior of the rock sample to remove any modern contaminants.

  • Crush the sample to a fine powder (e.g., < 100 mesh) using a clean mortar and pestle or a rock mill.

  • The powdered sample is then subjected to analysis to determine the Total Organic Carbon (TOC) content.[1]

2. Solvent Extraction:

  • The powdered sample is extracted using an organic solvent mixture, typically dichloromethane (DCM) and methanol (9:1 v/v), in a Soxhlet apparatus for 72 hours.

  • Alternatively, accelerated solvent extraction (ASE) can be used with a solvent such as n-hexane at elevated temperature and pressure.

  • The resulting total lipid extract is then concentrated using a rotary evaporator.

3. Fractionation:

  • The total extract is fractionated into different compound classes (saturates, aromatics, and polars) using column chromatography.

  • A glass column is packed with activated silica gel.

  • The extract is loaded onto the column and eluted sequentially with solvents of increasing polarity:

    • Saturated fraction: eluted with hexane.

    • Aromatic fraction: eluted with a mixture of hexane and dichloromethane.

    • Polar fraction: eluted with a mixture of dichloromethane and methanol.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The saturated fraction, containing the long-chain alkanes, is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium.[3]

    • Injection: Splitless injection of 1 µL of the sample.[3]

    • Temperature Program: An initial temperature of 40°C, ramped to 310°C at a rate of 3°C/min, and held for 10 minutes.[3]

  • MS Conditions (Typical):

    • Ionization: Electron impact (EI) at 70 eV.[3]

    • Scan Mode: Full scan mode to identify all compounds and selected ion monitoring (SIM) for target compound analysis.[3]

Data Presentation

Quantitative data for long-chain alkanes is typically presented in tables showing their relative abundance or concentration in different samples. This allows for comparison and interpretation of geochemical trends.

Table 1: Hypothetical Abundance of this compound and Related Biomarkers

Sample IDLocationDepth (m)TOC (wt%)This compound (ng/g rock)Pristane/Phytane Ratio
SH-1Wuwei Basin12502.115.21.2
SH-2Wuwei Basin12553.528.91.1
SH-3Wuwei Basin12601.812.11.5

Visualizations

Geochemical Analysis Workflow

The following diagram illustrates the general workflow for the analysis of long-chain alkanes in geochemical samples.

Geochem_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Interpretation Sample Sediment/Rock Sample Crushing Crushing & Pulverization Sample->Crushing TOC TOC Analysis Crushing->TOC Extraction Solvent Extraction Crushing->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Fraction Fractionation->Saturates Aromatics Aromatic Fraction Fractionation->Aromatics Polars Polar Fraction Fractionation->Polars GCMS GC-MS Analysis Saturates->GCMS Data Data Interpretation GCMS->Data Report Geochemical Report Data->Report

Caption: Workflow for geochemical analysis of long-chain alkanes.

Signaling Pathway (Hypothetical Biomarker Interpretation)

This diagram illustrates the logical relationship between the presence of a specific biomarker like this compound and its potential geochemical interpretation.

Biomarker_Interpretation Biomarker This compound (Long-Chain Branched Alkane) Source Potential Source Organism (e.g., Bacteria, Algae) Biomarker->Source indicates Environment Depositional Environment (e.g., Anoxic, Saline) Biomarker->Environment constrains Maturity Thermal Maturity (e.g., Oil Window) Biomarker->Maturity informs Interpretation Geochemical Interpretation Source->Interpretation Environment->Interpretation Maturity->Interpretation

Caption: Interpreting the significance of a biomarker.

References

Application Note: Quantification of 14,15-Ditridecyloctacosane in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

14,15-Ditridecyloctacosane is a large, saturated hydrocarbon (C54H110). The analysis of such long-chain alkanes is of interest in various fields, including environmental science, geochemistry, and potentially in understanding biological systems where such molecules may play a role in lipid metabolism or as biomarkers. This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using gas chromatography coupled with mass spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure.

Principle

The method involves the extraction of total lipids from the sample matrix using a suitable organic solvent mixture. The extract is then subjected to a cleanup and fractionation step to isolate the saturated hydrocarbon fraction from more polar lipids. Quantification is achieved by gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) using an internal standard for calibration. GC-MS provides high selectivity and sensitivity, making it suitable for complex biological matrices.[1][2]

Materials and Reagents
  • Solvents: Hexane, Dichloromethane, Acetone (all HPLC or GC grade)

  • Internal Standard (IS): A suitable long-chain alkane not expected to be in the sample (e.g., Squalane or a C36 alkane standard).

  • Calibration Standards: this compound standard of known purity.

  • Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 500 mg, 6 mL).

  • Drying Agent: Anhydrous sodium sulfate.

  • Glassware: Scintillation vials, Pasteur pipettes, volumetric flasks, conical tubes.

  • Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Standards:

  • Prepare a primary stock solution of this compound (1 mg/mL) in hexane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare an internal standard (IS) stock solution (e.g., Squalane at 1 mg/mL) in hexane. A working IS solution of 10 µg/mL should be prepared.

1.2. Sample Extraction:

  • Homogenize the biological sample (e.g., tissue, cell pellet).

  • To approximately 100 mg of homogenized sample, add 1 mL of a dichloromethane:acetone (2:1, v/v) mixture.

  • Spike the sample with a known amount of the internal standard (e.g., 50 µL of 10 µg/mL IS solution).

  • Vortex vigorously for 2 minutes.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant (organic phase) to a clean glass tube.

  • Repeat the extraction process (steps 2-7) on the remaining pellet twice more.

  • Pool the supernatants.

Extract Cleanup and Fractionation
  • Condition a silica gel SPE cartridge by washing with 5 mL of hexane.

  • Load the pooled extract onto the conditioned SPE cartridge.

  • Elute the saturated hydrocarbon fraction containing this compound with 10 mL of hexane. This step helps in removing more polar interfering compounds.

  • Collect the eluate and concentrate it to approximately 1 mL under a gentle stream of nitrogen.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A high-temperature capillary column suitable for high molecular weight hydrocarbons is recommended, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode at 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 340°C.

    • Hold at 340°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Parameters:

    • Transfer Line Temperature: 340°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for confirmation. Monitor characteristic ions for this compound and the internal standard. For long-chain alkanes, characteristic fragment ions (m/z 57, 71, 85) are often used for quantification in SIM mode.[2]

Data Presentation

Quantitative data should be summarized for clear comparison. Below is a sample table for presenting the results from a hypothetical study.

Sample IDMatrixConcentration (µg/g)Standard Deviation% Recovery
Control 1Liver< LODN/AN/A
Control 2Liver< LODN/AN/A
Treated 1Liver12.51.895%
Treated 2Liver15.22.198%
SpikeLiver9.8 (of 10)0.998%

LOD: Limit of Detection

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize is_spike Internal Standard Spiking homogenize->is_spike extraction Solvent Extraction (Dichloromethane:Acetone) centrifuge Centrifugation extraction->centrifuge is_spike->extraction collect Collect Supernatant centrifuge->collect spe Silica Gel SPE collect->spe elution Hexane Elution spe->elution concentrate Nitrogen Evaporation elution->concentrate dry Drying (Na2SO4) concentrate->dry gcms GC-MS Analysis dry->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound quantification.

Logical Relationship: Quantification Logic

quantification_logic cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_quantification Quantification standards Known Concentrations of This compound + Constant IS gcms_cal GC-MS Analysis standards->gcms_cal peak_ratio Calculate Peak Area Ratio (Analyte / IS) gcms_cal->peak_ratio curve Plot Ratio vs. Concentration peak_ratio->curve quantify Determine Sample Concentration from Calibration Curve curve->quantify sample Prepared Sample Extract (Unknown Analyte Conc. + Known IS Conc.) gcms_sample GC-MS Analysis sample->gcms_sample sample_ratio Calculate Peak Area Ratio (Analyte / IS) gcms_sample->sample_ratio sample_ratio->quantify

Caption: Logic for internal standard-based quantification.

References

Application Note: Advanced Liquid Chromatography Methods for the Separation of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain alkanes (typically C20 and higher) are saturated hydrocarbons that are major components of waxes, fuels, and various industrial products. Their separation and analysis are crucial for quality control, product characterization, and research in fields such as petroleum analysis and biochemistry. Due to their non-polar nature and lack of UV-absorbing chromophores, traditional High-Performance Liquid Chromatography (HPLC) with UV detection is often unsuitable. Furthermore, their high molecular weights and low volatility can pose challenges for gas chromatography (GC). This application note details effective liquid chromatography strategies, primarily focusing on Reversed-Phase HPLC (RP-HPLC) at elevated temperatures coupled with universal detection methods like Evaporative Light Scattering Detection (ELSD).

Principles of Separation

The primary challenge in separating long-chain alkanes is their structural similarity. Separation by carbon number is the main objective, and this is typically achieved using non-polar stationary phases where retention increases with the length of the alkyl chain.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common LC mode for alkane separation. It utilizes a non-polar stationary phase (e.g., C18, C30) and a more polar mobile phase. For long-chain alkanes, which are highly non-polar, non-aqueous mobile phases are required. Retention is based on hydrophobic interactions, with longer alkanes exhibiting stronger retention.

  • High-Temperature HPLC (HT-HPLC): Increasing the column temperature is a critical parameter for analyzing long-chain alkanes and waxes.[1][2] Elevated temperatures (often > 60°C) offer several advantages:

    • Reduced Mobile Phase Viscosity: This lowers system backpressure, allowing for higher flow rates and faster separations.[2][3]

    • Increased Analyte Solubility: Prevents precipitation of high-molecular-weight alkanes on the column.

    • Improved Mass Transfer: Leads to sharper peaks, greater efficiency, and enhanced resolution.[3][4]

  • Detection: Since alkanes lack chromophores, universal detectors are necessary.

    • Evaporative Light Scattering Detector (ELSD): This is an excellent choice for non-volatile and semi-volatile compounds like long-chain alkanes.[5] The ELSD nebulizes the column effluent, evaporates the mobile phase in a heated drift tube, and measures the light scattered by the remaining solid analyte particles.[5][6] Its response is proportional to the mass of the analyte and is compatible with gradient elution, making it a versatile tool.[5][7]

    • Charged Aerosol Detector (CAD): Works on a similar principle to ELSD but involves charging the aerosol particles before detection.

    • Refractive Index (RI) Detector: Can be used for isocratic separations but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Experimental Protocols

Below are detailed protocols for the separation of long-chain alkanes using high-temperature RP-HPLC with ELSD.

Protocol 1: Separation of C20-C44 Alkanes

This protocol is optimized for the separation of a wide range of n-alkanes. High temperature is crucial for eluting the heavier components in a reasonable time with good peak shape.

  • HPLC System: A high-performance liquid chromatography system capable of high-temperature column heating and solvent pre-heating.

  • Column: C18 stationary phase, 4.6 mm x 250 mm, 5 µm particle size (temperature-stable version).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Acetonitrile (ACN)

  • Gradient Program:

    • Start with 80% DCM / 20% ACN

    • Linear gradient to 100% DCM over 25 minutes

    • Hold at 100% DCM for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 80°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve alkane standards or sample in Toluene or Dichloromethane to a final concentration of 1-2 mg/mL. Ensure complete dissolution, warming the sample if necessary. Filter through a 0.45 µm PTFE syringe filter.

  • ELSD Conditions:

    • Drift Tube Temperature: 90°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Protocol 2: Rapid Separation of Wax Components (up to C60)

This method uses a shorter column and higher temperatures to achieve a faster separation of very long-chain alkanes found in waxes.

  • HPLC System: A UHPLC or HPLC system capable of temperatures up to 150°C.

  • Column: High-temperature C18 stationary phase, 2.1 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 1,2,4-Trichlorobenzene (TCB)

    • Solvent B: Dichloromethane (DCM)

  • Gradient Program:

    • Isocratic elution with 100% DCM for 5 minutes

    • Linear gradient to 40% TCB / 60% DCM over 15 minutes

    • Hold for 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 120°C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the wax sample in TCB with gentle heating (e.g., 80°C) to a concentration of 5 mg/mL. Filter the hot sample using a heated syringe and a PTFE filter.

  • ELSD Conditions:

    • Drift Tube Temperature: 130°C

    • Nebulizer Gas (Nitrogen) Pressure: 4.0 bar

Data Presentation

The following table summarizes the key parameters and expected performance for the described protocols.

ParameterProtocol 1: C20-C44 AlkanesProtocol 2: Wax Components (up to C60)
Analyte Range n-C20 to n-C44n-C30 to n-C60
Column C18, 4.6 x 250 mm, 5 µmHigh-Temp C18, 2.1 x 150 mm, 3.5 µm
Mobile Phase Dichloromethane / Acetonitrile1,2,4-Trichlorobenzene / Dichloromethane
Elution Mode GradientGradient
Column Temp. 80°C120°C
Flow Rate 1.0 mL/min0.5 mL/min
Detector ELSDELSD
Approx. Run Time 35 min25 min
Expected Result Baseline separation of individual n-alkanesSeparation of hydrocarbon groups by carbon number

Experimental Workflow and Logic

The logical workflow for the analysis of long-chain alkanes by HPLC involves several key stages, from initial sample handling to final data interpretation. This process ensures that the sample is suitable for injection, the separation is effective, and the detection is appropriate for these non-absorbing compounds.

G cluster_0 Pre-Analysis cluster_1 LC-ELSD Analysis cluster_2 Post-Analysis Sample Sample Acquisition (e.g., Wax, Oil) Prep Sample Preparation - Dissolution in appropriate solvent (Toluene, TCB) - Heating if necessary - Filtration (PTFE filter) Sample->Prep HPLC HPLC System - High-Temp Column Oven - Gradient Pump Prep->HPLC Injection Column Heated RP Column (e.g., C18) Separation by Carbon Number HPLC->Column ELSD ELSD Detector 1. Nebulization 2. Solvent Evaporation 3. Light Scattering Detection Column->ELSD Data Data Acquisition (Chromatogram) ELSD->Data Signal Output Analysis Data Analysis - Peak Integration - Carbon Number Identification - Quantification Data->Analysis

Caption: Workflow for HPLC-ELSD analysis of long-chain alkanes.

Conclusion

High-temperature reversed-phase liquid chromatography coupled with an evaporative light scattering detector provides a robust and reliable method for the separation and analysis of long-chain alkanes. By optimizing column temperature, mobile phase composition, and detector parameters, researchers can achieve excellent resolution and sensitivity for these challenging, non-volatile compounds. The protocols and workflow described here serve as a comprehensive guide for scientists in industrial and research settings.

References

The Enigmatic Role of 14,15-Ditridecyloctacosane in Lipidomics: An Application Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases reveal a significant information gap regarding the specific applications of 14,15-Ditridecyloctacosane in lipidomics research. Extensive searches have not yielded any published studies, established experimental protocols, or quantitative data associated with this particular very long-chain branched alkane. This suggests that this compound is not a commonly utilized compound in the field, and its potential roles as an internal standard, biomarker, or signaling molecule remain uncharacterized in publicly accessible research.

While information directly pertaining to this compound is unavailable, this document will provide a general overview of the principles and methodologies in lipidomics where a novel, structurally defined lipid molecule could theoretically be applied. The following sections will outline the typical uses of specialized lipids in research and provide generalized protocols that could be adapted for the characterization and application of a new chemical entity like this compound.

Potential Applications in Lipidomics

In the broad field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, novel molecules are often investigated for their utility in several key areas:

  • Internal Standards for Mass Spectrometry: The most probable application for a synthetic, non-endogenous lipid-like molecule is as an internal standard for mass spectrometry-based lipidomics.[1] Internal standards are crucial for accurate quantification of lipid species in complex biological samples.[2] They are added to a sample at a known concentration before lipid extraction and analysis. By comparing the signal of the endogenous lipids to the signal of the internal standard, researchers can correct for variations in sample preparation and instrument response.[1] Ideally, an internal standard should be chemically similar to the analytes of interest but distinguishable by mass. Very long-chain branched alkanes are not naturally abundant in most biological systems, making them potential candidates for this purpose.

  • Biomarker Discovery: Researchers are constantly searching for novel lipids that can serve as biomarkers for disease diagnosis, prognosis, or therapeutic response. If this compound were to be identified in a biological system, its presence, absence, or altered levels could potentially correlate with a specific physiological or pathological state.

  • Probing Lipid Metabolism and Signaling: Exogenous lipids can be introduced into cellular or animal models to study their uptake, metabolism, and effects on signaling pathways. While alkanes are generally considered metabolically inert compared to fatty acids or glycerolipids, their influence on membrane properties or lipid droplet formation could be a subject of investigation.

General Experimental Protocols in Lipidomics

The following are generalized protocols that would typically be employed to characterize and utilize a new lipid compound in lipidomics research. These are not specific to this compound due to the lack of available data.

Protocol 1: Lipid Extraction from Biological Samples

This protocol outlines a standard method for extracting lipids from biological matrices, a fundamental first step in any lipidomics experiment.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal standard solution (containing a known concentration of the standard lipid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 20 µL of the internal standard solution.

  • Add 750 µL of methanol and vortex thoroughly for 10 minutes.

  • Add 1.5 mL of MTBE and vortex for 1 hour.

  • Add 375 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Analysis by Mass Spectrometry

This protocol provides a general workflow for analyzing the lipid extract using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), Orbitrap)

Procedure:

  • Inject the reconstituted lipid extract onto a suitable chromatography column (e.g., C18, C30) for separation.

  • Elute the lipids using a gradient of mobile phases, typically a combination of aqueous and organic solvents.

  • Introduce the eluent into the mass spectrometer for ionization (e.g., electrospray ionization - ESI).

  • Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid classes.

  • Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.

  • Process the acquired data using specialized software to identify and quantify individual lipid species by comparing their signals to the internal standard.

Data Presentation

As no quantitative data exists for this compound, we present a template table that would be used to summarize such data if it were available.

Table 1: Hypothetical Quantification of a Lipid Class Using an Internal Standard

AnalyteEndogenous Lipid Peak AreaInternal Standard Peak AreaConcentration (µg/mL)
Phosphatidylcholine (16:0/18:1)1.2 x 10^61.5 x 10^610.5
Phosphatidylcholine (18:0/18:2)8.5 x 10^51.5 x 10^67.1
Phosphatidylethanolamine (16:0/20:4)5.2 x 10^51.5 x 10^64.3

Signaling Pathways and Workflows

Without any data on the biological activity of this compound, it is not possible to create diagrams of signaling pathways in which it might be involved. However, a generalized workflow for the integration of a novel internal standard in a lipidomics experiment can be visualized.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_interpretation Interpretation Sample Biological Sample Add_IS Addition of This compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Acquisition Data Acquisition (MS and MS/MS) LCMS->Data_Acquisition Peak_Detection Peak Detection and Alignment Data_Acquisition->Peak_Detection Lipid_ID Lipid Identification Peak_Detection->Lipid_ID Quantification Quantification (Relative to Internal Standard) Lipid_ID->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Bio_Interpretation Biological Interpretation Stat_Analysis->Bio_Interpretation

Caption: A generalized workflow for a lipidomics experiment incorporating a novel internal standard.

References

Revolutionizing High Molecular Weight Compound Analysis: A Deep Dive into MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful and indispensable analytical technique for the characterization of high molecular weight (HMW) compounds.[1] Its ability to softly ionize large, nonvolatile, and thermally labile biomolecules such as proteins, peptides, nucleic acids, and synthetic polymers with minimal fragmentation makes it an invaluable tool in diverse fields, including proteomics, polymer chemistry, and drug development.[1][2] This application note provides a comprehensive overview of the principles, applications, and protocols for utilizing MALDI-TOF MS in the analysis of HMW compounds, with a particular focus on its role in advancing pharmaceutical research.

Principle of MALDI-TOF MS

The MALDI-TOF MS process involves three fundamental steps:

  • Sample Preparation: The analyte is co-crystallized with a large molar excess of a matrix compound on a target plate. The matrix is a small organic molecule that strongly absorbs the laser energy.[1][3]

  • Laser Desorption/Ionization: The sample-matrix mixture is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the intact analyte molecules.[1][4] This "soft" ionization process typically results in the formation of singly charged molecular ions, simplifying spectral interpretation.[4][5]

  • Time-of-Flight Mass Analysis: The newly formed ions are accelerated into a field-free drift tube by a strong electric potential. The time it takes for an ion to travel the length of the tube and reach the detector is directly proportional to its mass-to-charge ratio (m/z). Lighter ions travel faster and arrive at the detector first, followed by heavier ions. This time-of-flight measurement allows for the precise determination of the molecular weights of the analytes.[4][6]

Applications in High Molecular Weight Compound Analysis

MALDI-TOF MS offers a versatile platform for the analysis of a wide range of HMW compounds:

  • Proteins and Peptides: It is extensively used for accurate molecular weight determination, identification of post-translational modifications, and protein-protein interaction studies. Its high throughput makes it suitable for proteomic profiling and biomarker discovery.[7][8]

  • Synthetic Polymers: MALDI-TOF MS provides detailed information on polymer structure, including the determination of molecular weight distribution (Mn, Mw), dispersity (Đ), and end-group analysis.[9][10][11]

  • Nucleic Acids: The technique is employed for the analysis of oligonucleotides, enabling sequence verification and the detection of modifications.[12]

Data Presentation: Quantitative Analysis of High Molecular Weight Compounds

The quantitative data obtained from MALDI-TOF MS analysis can be summarized for clear comparison.

Analyte TypeCompoundMolecular Weight (Da)MatrixKey FindingsReference
Protein High-Molecular-Weight Glutenin Subunits (HMW-GS)60,000 - 110,000Sinapinic Acid (SA)Successful identification of 18 out of 22 HMW-GS based on molecular weight differences.[13]
Protein Bovine Insulin5733.5α-cyano-4-hydroxycinnamic acid (CHCA)Quantitative working range of 0.58-37.5 ng per spot with a coefficient of variance of 4.4%.[14]
Polymer Poly(ethylene glycol) (PEG)Average Mw = 2000α-cyano-4-hydroxycinnamic acid (CHCA)Determination of monomer unit mass (44.03 Da).[15]
Polymer PolystyreneMw = 17,200Not SpecifiedCalculated Mw of 17,670 and Mn of 17,570, corresponding well with manufacturer's value.[16]
Polymer Polyoxyethylene bis(azide)Mn = 2000Not SpecifiedCalculated Mn of 2300 and Mw of 2350 with a narrow dispersity (Đ = 1.02).[10]
Nucleic Acid Short DNA stretches15-20 nucleotides3-hydroxypicolinic acid (3-HPA)Reliable sequence determination from 300 fmol of template DNA.[17]

Experimental Protocols

Detailed methodologies are crucial for successful MALDI-TOF MS analysis. The following protocols provide a starting point for the analysis of proteins, polymers, and nucleic acids.

Protocol 1: Analysis of High Molecular Weight Proteins

This protocol is adapted for the analysis of proteins with molecular weights exceeding 100 kDa.[18]

1. Materials:

  • Matrices: Sinapinic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB).
  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water.
  • Protein Sample: Purified protein of interest.
  • Calibrant: A protein standard of known high molecular weight.

2. Procedure:

  • Matrix Solution Preparation:
  • SA Solution: Prepare a saturated solution of SA in ACN/0.1% TFA (1:1, v/v).
  • CHCA Solution: Prepare a saturated solution of CHCA in ACN/0.1% TFA (1:1, v/v).
  • CHCA-DHB Mix: Prepare a mixture of CHCA and DHB.
  • Sample Preparation:
  • Dissolve the protein sample in an appropriate solvent (e.g., 0.1% TFA) to a final concentration of 1-10 pmol/µL.[3]
  • If necessary, perform on-plate washing to remove salts and buffers that can interfere with ionization.[3]
  • Sample Deposition (Dried-Droplet Method):
  • Spot 0.5 µL of the matrix solution onto the MALDI target plate and let it air dry.
  • Deposit 0.5 µL of the protein sample solution onto the dried matrix spot.
  • Immediately add another 0.5 µL of the matrix solution on top of the sample droplet and allow the mixture to co-crystallize at room temperature.[18]
  • Data Acquisition:
  • Insert the target plate into the MALDI-TOF mass spectrometer.
  • Acquire spectra in positive ion linear mode, optimizing laser power and detector gain for high molecular weight ions.[13]
  • Use an external calibrant for accurate mass determination.[13]

Protocol 2: Analysis of Synthetic Polymers

This protocol provides a general workflow for the characterization of synthetic polymers.[9][19]

1. Materials:

  • Matrices: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), Dithranol, CHCA.
  • Cationizing Agent: Sodium trifluoroacetate (NaTFA) or Silver trifluoroacetate (AgTFA).
  • Solvent: Tetrahydrofuran (THF).
  • Polymer Sample: Polymer of interest.
  • Calibrant: A polymer standard with a narrow molecular weight distribution.

2. Procedure:

  • Solution Preparation:
  • Prepare stock solutions of the polymer (e.g., 5 mg/mL in THF), matrix (e.g., 20 mg/mL DCTB in THF), and cationizing agent (e.g., 1 mg/mL NaTFA in THF).[19]
  • Sample-Matrix Mixture Preparation:
  • In a microcentrifuge tube, combine the analyte, matrix, and cationizing agent solutions. A common starting ratio is 5:15:1 (v/v/v) of polymer:matrix:cationizing agent.[11] Vortex the mixture thoroughly.
  • Sample Deposition (Dried-Droplet Method):
  • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.[19]
  • Allow the solvent to evaporate completely at room temperature.
  • Data Acquisition:
  • Insert the target plate into the instrument.
  • Acquire spectra in positive ion reflectron mode for better resolution of oligomers.
  • Calibrate the instrument using a suitable polymer standard.
  • Data Analysis:
  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[9]
  • Analyze the repeating unit mass and end-groups.[9]

Protocol 3: Analysis of Nucleic Acids (Oligonucleotides)

This protocol is suitable for the analysis of short DNA or RNA sequences.[2]

1. Materials:

  • Matrix: 3-hydroxypicolinic acid (3-HPA).
  • Solvents: Acetonitrile (ACN), Ultrapure water.
  • Oligonucleotide Sample: Purified oligonucleotide.
  • Desalting Column: C18 ZipTip or equivalent.

2. Procedure:

  • Sample Preparation and Desalting:
  • Desalt the oligonucleotide sample using a C18 ZipTip to remove salts that can suppress the signal.[2]
  • Elute the desalted sample with 50% ACN.[2]
  • Matrix Solution Preparation:
  • Prepare a solution of 3-HPA in 50% ACN.
  • Sample Deposition:
  • Mix 1 µL of the desalted oligonucleotide sample with 1 µL of the 3-HPA matrix solution directly on the MALDI target plate.[2]
  • Allow the spot to dry completely under vacuum.[2]
  • Data Acquisition:
  • Acquire spectra in negative ion linear mode, as it often provides better signal intensity and resolution for oligonucleotides.
  • Calibrate the instrument using an oligonucleotide standard of known sequence.

Visualizations

Experimental Workflow for Drug Development using MALDI-TOF MS

Drug_Development_Workflow cluster_discovery Target Identification & Validation cluster_development Lead Optimization cluster_preclinical Preclinical Studies Target_ID Target Protein ID MALDI_TOF MALDI-TOF MS Analysis Target_ID->MALDI_TOF Protein MW Determination Biomarker Biomarker Discovery Biomarker->MALDI_TOF Proteomic Profiling Lead_Opt Lead Compound Screening Lead_Opt->MALDI_TOF Compound MW Verification Metabolism Metabolite Profiling Metabolism->MALDI_TOF Metabolite Identification PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->MALDI_TOF Drug & Metabolite Quantification Tox Toxicology Studies Tox->MALDI_TOF Tissue Imaging MALDI_TOF->Lead_Opt MALDI_TOF->Metabolism MALDI_TOF->PK_PD MALDI_TOF->Tox

Caption: Workflow illustrating the integration of MALDI-TOF MS in various stages of drug development.

Signaling Pathway Analysis using MALDI-TOF MS

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_maldi MALDI-TOF MS Analysis Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation MALDI_Kinase1 Analyze Kinase A (MW Shift) Kinase1->MALDI_Kinase1 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation MALDI_Kinase2 Analyze Kinase B (MW Shift) Kinase2->MALDI_Kinase2 Gene_Expression Gene Expression Transcription_Factor->Gene_Expression MALDI_TF Analyze TF (MW Shift) Transcription_Factor->MALDI_TF

Caption: Diagram showing how MALDI-TOF MS can be used to analyze phosphorylation events in a signaling pathway.

Conclusion

MALDI-TOF MS is a robust and versatile analytical tool that has revolutionized the analysis of high molecular weight compounds. Its speed, sensitivity, and tolerance to complex mixtures make it an indispensable technique in both academic research and industrial settings, particularly in the realm of drug discovery and development.[20][21] The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of MALDI-TOF MS for their analytical needs. As the technology continues to evolve, its impact on our understanding of complex biological systems and the development of new therapeutics is expected to grow even further.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 14,15-Ditridecyloctacosane and other high-molecular-weight, branched alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Q1: My final product appears as a colorless oil, but I was expecting a waxy solid. What does this indicate?

A1: This observation often points to the presence of impurities that are depressing the melting point of the compound. Lower molecular weight byproducts from the synthesis, such as unreacted starting materials or solvent residues, are common culprits.

  • Recommended Actions:

    • Purity Analysis: Re-analyze the product's purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the impurities.

    • Further Purification: If impurities are detected, an additional purification step is necessary. High-vacuum distillation could be effective for removing lower boiling point contaminants. Alternatively, another round of column chromatography with a very non-polar eluent system (e.g., pure heptane) might be required.

    • Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum, potentially with gentle heating (e.g., 40-50°C), as trapped solvent can make the product appear oily.

Q2: After flash column chromatography, my product still shows multiple spots on a stained TLC plate. How can I improve separation?

A2: Co-elution of structurally similar impurities is a common challenge with non-polar compounds. The impurities likely have very similar polarities to your target compound.

  • Recommended Actions:

    • Optimize TLC: Before scaling up to a column, optimize the separation on the TLC plate. Test various non-polar solvents like hexane, heptane, and cyclohexane. Sometimes, adding a very small amount of a slightly more polar solvent (e.g., <0.5% toluene or dichloromethane in heptane) can improve resolution.

    • Modify Column Chromatography:

      • Reduce Polarity: Use a purely non-polar mobile phase, such as isooctane or hexane.

      • Change Stationary Phase: While silica gel is common, consider using a less polar stationary phase like alumina (neutral or basic) or a C18-reversed-phase silica gel.

      • Improve Column Parameters: Use a longer, narrower column and a slower flow rate to increase the number of theoretical plates and improve separation.

Q3: I am struggling to crystallize the purified this compound. It oils out or remains in solution.

A3: The high conformational flexibility and non-polar nature of long-chain branched alkanes can make crystallization difficult. The key is to find a solvent system where the compound has low solubility at cooler temperatures.

  • Recommended Actions:

    • Solvent Screening: Test a range of solvents. Good starting points for non-polar compounds are acetone, 2-butanone (MEK), or a mixture of a good solvent (like hexane or toluene) with a poor solvent (like acetone or ethyl acetate). See the solvent selection guide in the tables below.

    • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at its boiling point and allow it to cool to room temperature very slowly. If no crystals form, transfer the solution to a refrigerator (4°C) and then a freezer (-20°C). Avoid rapid cooling which promotes oiling out.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurities largely depend on the synthetic route. For a synthesis involving a coupling reaction (e.g., Grignard or organolithium coupling), common impurities include:

  • Homocoupled Products: Byproducts formed from the coupling of two identical starting material fragments.

  • Unreacted Starting Materials: The original alkyl halides or other precursors.

  • Reduced Alkanes: Products where a halide has been replaced by hydrogen instead of coupling.

  • Isomers: Positional isomers if the coupling reaction was not perfectly regioselective.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: Due to its lack of a chromophore, standard UV-Vis detection in HPLC is not effective. The recommended techniques are:

  • Gas Chromatography (GC): With a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for separating volatile and semi-volatile alkanes and provides a good measure of purity.

  • High-Temperature HPLC: With an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities, although it is less sensitive for quantifying very low levels of impurities compared to GC.

Q3: Can I use distillation for purification?

A3: Standard distillation is not feasible due to the extremely high boiling point of this compound. However, short-path distillation under high vacuum (Kugelrohr) can sometimes be used to separate it from much lower or higher boiling impurities, but it is generally less effective for removing structurally similar byproducts.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueTypical PurityExpected YieldThroughputKey Application
Flash Chromatography 90-98%70-90%HighPrimary purification from crude mixture.
Preparative HPLC >99%50-70%LowFinal polishing step for high-purity material.
Recrystallization >98%40-80%MediumEffective if a suitable solvent is found; good for removing minor impurities.
High-Vacuum Distillation Variable60-85%MediumBest for removing impurities with significantly different boiling points.

Table 2: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)CharacteristicsRecommendation
Acetone 56Good solvent when hot, poor when cold.Excellent choice for trial crystallizations.
2-Butanone (MEK) 80Similar to acetone but with a higher boiling point.Good alternative if solubility in acetone is too low.
Ethyl Acetate 77Moderate solubility.Can be used as a primary solvent or as an anti-solvent with hexane.
Hexane/Acetone Mix VariableDissolve in minimal hot hexane, add acetone until cloudy, then clarify with a drop of hexane.A powerful mixed-solvent system for non-polar compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Stationary Phase Selection: Use standard-grade silica gel (40-63 µm).

  • Column Packing: Dry pack the column with silica gel. Flush with the chosen mobile phase (e.g., 100% heptane) until the bed is stable and no air bubbles are visible.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a low-boiling solvent like hexane or toluene. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a solid sample.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a 100% non-polar solvent (e.g., heptane or hexane). Maintain a constant flow rate using positive air pressure.

  • Fraction Collection: Collect fractions and monitor them using TLC. Stain the TLC plates with a potassium permanganate or p-anisaldehyde stain and heat to visualize the non-polar spots.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., acetone).

  • Dissolution: Place the impure, oily product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (using a water bath) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this process.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask or placing it in a refrigerator (4°C).

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

G crude Crude Product (Post-Synthesis Workup) flash Flash Column Chromatography (Silica Gel, Heptane) crude->flash analysis1 Purity Check 1 (GC-MS, TLC) flash->analysis1 decision Purity > 98%? analysis1->decision recrystal Recrystallization (e.g., from Acetone) decision->recrystal No final Pure this compound decision->final  Yes analysis2 Purity Check 2 (GC-MS, NMR) recrystal->analysis2 analysis2->final

Caption: General workflow for the purification of this compound.

G start Problem: Low Purity After Initial Column check_tlc Re-evaluate TLC Separation start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep rerun_col Re-run Column Carefully: - Slower flow rate - Longer column good_sep->rerun_col  Yes change_solvent Modify Mobile Phase: - Use pure hexane/isooctane - Test solvent mixtures good_sep->change_solvent No change_stationary Change Stationary Phase: - Alumina (Neutral) - Reversed-Phase (C18) change_solvent->change_stationary

Caption: Troubleshooting guide for improving chromatographic separation.

optimizing extraction yield of 14,15-Ditridecyloctacosane from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 14,15-Ditridecyloctacosane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing the extraction yield of this very long-chain branched alkane from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a large, non-polar hydrocarbon with the chemical formula C₄₄H₉₀. Its high molecular weight and branched structure present several extraction challenges. These include low solubility in common solvents at room temperature, strong binding to complex matrices like soil or biological tissues, and potential for co-extraction with other lipids, which can complicate purification.

Q2: Which extraction methods are most suitable for a high-molecular-weight, non-polar compound like this compound?

A2: For a compound like this compound, methods that enhance solubility and disruption of matrix interactions are preferred. Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, is highly effective. Supercritical Fluid Extraction (SFE) with carbon dioxide is another excellent, "green" alternative. Traditional Soxhlet extraction can also be used, though it is more time-consuming and requires larger solvent volumes. Solid-Phase Extraction (SPE) is typically used for sample cleanup and purification rather than the primary extraction from a solid matrix.

Q3: What are the critical parameters to consider when developing an extraction protocol for this compound?

A3: The most critical parameters are:

  • Solvent Choice: Non-polar solvents like hexane or heptane, or a mixture such as dichloromethane/methanol, are good starting points. The choice will depend on the matrix.

  • Temperature: Higher temperatures increase the solubility of long-chain alkanes and improve extraction efficiency.

  • Pressure (for ASE and SFE): Increased pressure helps to maintain the solvent in a liquid state at higher temperatures and can enhance penetration into the sample matrix.

  • Matrix Characteristics: The nature of the matrix (e.g., soil, plant tissue, biological fluid) will dictate the necessary sample preparation steps and the choice of extraction solvent.

  • Purification Strategy: Co-extracted impurities are common, so a robust purification plan, often involving column chromatography or SPE, is essential.

Q4: How can I effectively remove interfering compounds during the extraction and purification process?

A4: Interfering compounds, such as other lipids and polar molecules, can be removed through several techniques. A common approach is to use Solid-Phase Extraction (SPE) with a silica-based sorbent. Non-polar compounds like this compound will be eluted with a non-polar solvent, while more polar impurities are retained. Column chromatography with silica gel or alumina is another powerful purification method that separates compounds based on their polarity.

Q5: What is the best way to analyze and quantify the extracted this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis and quantification of long-chain alkanes. A high-temperature capillary column is necessary to elute such a high-molecular-weight compound. For quantification, it is recommended to use an internal standard, preferably a deuterated analog or a long-chain alkane with a similar structure that is not present in the sample.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low or no detectable this compound in the final extract. Incomplete extraction from the matrix.Increase extraction temperature and pressure (for ASE/SFE). Increase the number of extraction cycles. Ensure the solvent is appropriate for the matrix and consider a stronger non-polar solvent or a solvent mixture.
Poor solubility of the analyte.Use a higher extraction temperature. Ensure the chosen solvent is suitable for very long-chain alkanes (e.g., hexane, heptane).
Analyte loss during solvent evaporation.Use a gentle evaporation method, such as a rotary evaporator with controlled temperature and pressure or a gentle stream of nitrogen. Avoid high temperatures.
Inefficient elution from the purification column (SPE or column chromatography).Use a stronger non-polar solvent for elution (e.g., switch from hexane to dichloromethane). Increase the volume of the elution solvent.
Degradation of the analyte.While alkanes are generally stable, ensure that no highly reactive species are present in the matrix or introduced during the process.
Poor Purity of the Extract
Symptom Possible Cause Suggested Solution
Presence of many co-eluting peaks in the GC-MS chromatogram. Inefficient purification.Optimize the SPE or column chromatography protocol. Consider using a different sorbent or a more selective elution solvent gradient.
Matrix interference.Improve sample cleanup before extraction. For GC-MS analysis, consider using a matrix-matched calibration curve to compensate for signal enhancement or suppression.[1]
Co-extraction of similar non-polar compounds.Employ a more selective purification technique. High-performance liquid chromatography (HPLC) on a non-polar column could be an option for fractionation before GC-MS analysis.
Issues with GC-MS Analysis
Symptom Possible Cause Suggested Solution
Peak tailing or broad peaks. Active sites in the GC inlet or column.Use a deactivated inlet liner. Ensure the column is in good condition.
Inappropriate GC temperature program.Optimize the temperature ramp to ensure the compound is properly focused at the head of the column and elutes as a sharp peak.
Irreproducible peak areas. Inconsistent injection volume.Use an autosampler for injections.
Matrix effects.Dilute the sample if possible. Use a matrix-matched calibration or an isotopically labeled internal standard.[1]
No peak detected. Analyte concentration is below the detection limit.Concentrate the extract before analysis.
The compound did not elute from the GC column.Ensure the final temperature of the GC oven is high enough and held for a sufficient time to elute a C44 alkane. Use a high-temperature column.

Data Presentation

Table 1: Comparison of Extraction Methods for Very Long-Chain Alkanes (C35-C45)

Disclaimer: The following data is a representative summary based on literature values for long-chain alkanes and should be used as a general guideline. Actual yields will vary depending on the specific matrix, analyte concentration, and optimized experimental conditions.

Extraction Method Typical Recovery (%) [2][3][4]Solvent Consumption Extraction Time Advantages Disadvantages
Soxhlet Extraction 80-95High8-24 hoursWell-established, exhaustive extraction.Time-consuming, large solvent volume, potential for thermal degradation of some compounds.
Accelerated Solvent Extraction (ASE) 90-105[2][3]Low to Moderate15-30 minutes per sampleFast, efficient, automated, lower solvent usage than Soxhlet.[5]High initial instrument cost.
Supercritical Fluid Extraction (SFE) 85-100[2][3]Very Low (CO₂)30-60 minutes per sampleEnvironmentally friendly, tunable selectivity.High initial instrument cost, may require a co-solvent for some matrices.
Ultrasonic Extraction 75-90Moderate30-60 minutesFast, simple setup.Can be less efficient than other methods, potential for analyte degradation due to localized high temperatures.

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE)

This protocol provides a general procedure for the extraction of this compound from a solid matrix such as soil or sediment.

Materials:

  • ASE system

  • Extraction cells (e.g., 34 mL)

  • Cellulose filters

  • Diatomaceous earth or clean sand

  • Collection vials

  • Solvent: Dichloromethane/Methanol (9:1 v/v)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Air-dry the sample to remove excess moisture.

    • Grind the sample to a fine, homogeneous powder.

    • Mix the sample with a drying agent like anhydrous sodium sulfate if residual moisture is present.[2]

  • Cell Loading:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Mix the sample with diatomaceous earth or sand to ensure even flow and prevent clogging.

    • Load the mixture into the extraction cell.

    • Place a second cellulose filter on top of the sample.

  • ASE Parameters:

    • Solvent: Dichloromethane/Methanol (9:1 v/v)

    • Temperature: 120 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 90 seconds

  • Extraction:

    • Place the loaded cells into the ASE system.

    • Place collection vials in the collection tray.

    • Start the extraction sequence.

  • Post-Extraction:

    • After the extraction is complete, transfer the extract to a clean flask.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

    • The residue is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol is for the purification of the crude extract obtained from a primary extraction method like ASE.

Materials:

  • SPE manifold

  • Silica gel SPE cartridges (e.g., 500 mg)

  • Solvents: n-Hexane, Dichloromethane

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of n-hexane through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of n-hexane (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent slowly.

  • Washing (Elution of Interferents):

    • Wash the cartridge with 5 mL of n-hexane to elute very non-polar interfering compounds. This fraction can be discarded or collected for analysis if other non-polar compounds are of interest.

  • Elution of Analyte:

    • Elute the this compound with 10 mL of a slightly more polar solvent, such as a mixture of n-hexane and dichloromethane (e.g., 9:1 v/v) or pure dichloromethane.

    • Collect this fraction in a clean tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected fraction to concentrate the purified analyte. The sample is now ready for GC-MS analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Primary Extraction cluster_purification Purification A Complex Matrix (e.g., Soil) B Drying and Grinding A->B C Accelerated Solvent Extraction (ASE) B->C Optimized Method D Soxhlet Extraction B->D Traditional Method E Supercritical Fluid Extraction (SFE) B->E Green Method F Crude Extract C->F D->F E->F G Solid-Phase Extraction (SPE) F->G H Column Chromatography F->H I Purified this compound G->I H->I J GC-MS Analysis I->J

Caption: Overall workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield cluster_extraction_check Check Extraction Parameters cluster_purification_check Check Purification Step Start Low Extraction Yield Q1 Is the extraction temperature high enough? Start->Q1 Q2 Is the solvent appropriate for a non-polar, high MW alkane? Q1->Q2 Yes Action1 Increase Temperature Q1->Action1 No Q3 Are there enough extraction cycles? Q2->Q3 Yes Action2 Change to a more non-polar solvent (e.g., hexane/heptane) Q2->Action2 No Action3 Increase Number of Cycles Q3->Action3 No Q4 Is the elution solvent strong enough? Q3->Q4 Yes End Yield Improved Action1->End Action2->End Action3->End Action4 Increase polarity of elution solvent (e.g., add dichloromethane) Q4->Action4 No Q4->End Yes Action4->End

Caption: Troubleshooting logic for low extraction yield of this compound.

References

14,15-Ditridecyloctacosane stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This technical support center is designed to assist researchers, scientists, and drug development professionals with common issues encountered during experiments involving 14,15-Ditridecyloctacosane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A comprehensive search of available scientific literature and databases did not yield specific storage recommendations for this compound. As a general guideline for long-chain alkanes, storage in a cool, dry place away from direct sunlight and oxidizing agents is advisable to minimize potential degradation. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical for experimental outcomes.

Q2: I am observing unexpected degradation of my this compound sample. What are the likely degradation pathways?

Currently, there is no specific information available in the public domain regarding the degradation pathways of this compound. However, based on the general chemical properties of long-chain saturated hydrocarbons, potential degradation mechanisms could include thermal decomposition at elevated temperatures and oxidation.

  • Thermal Degradation: At high temperatures, the carbon-carbon bonds within the octacosane backbone can break, leading to the formation of smaller hydrocarbon fragments.

  • Oxidative Degradation: In the presence of oxygen, especially when initiated by heat, light, or metal catalysts, oxidation can occur, leading to the formation of hydroperoxides, which can further decompose into a variety of smaller oxygenated compounds.

A logical workflow for investigating unexpected degradation is presented below.

Caption: A logical workflow for troubleshooting unexpected sample degradation.

Experimental Protocols

Due to the absence of specific literature on this compound, the following are generalized protocols for assessing the stability of long-chain alkanes. These should be adapted based on the specific experimental context.

Protocol 1: Assessment of Thermal Stability

  • Objective: To determine the temperature at which thermal degradation of the compound becomes significant.

  • Methodology:

    • Place a known quantity of this compound into a series of sealed vials under an inert atmosphere.

    • Expose each vial to a different, precisely controlled temperature for a set duration (e.g., 24 hours). A temperature range relevant to the intended application should be chosen.

    • After the incubation period, allow the samples to cool to room temperature.

    • Analyze the purity of each sample using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against temperature to determine the onset of thermal decomposition.

An example of an experimental workflow for thermal stability testing is provided below.

cluster_Thermal_Stability Experimental Workflow: Thermal Stability Assessment Prep Prepare Samples in Sealed Vials Incubate Incubate at Various Temperatures Prep->Incubate Cool Cool to Room Temperature Incubate->Cool Analyze Analyze by GC-MS Cool->Analyze Data Plot % Purity vs. Temperature Analyze->Data

Caption: Workflow for assessing the thermal stability of a compound.

Data Presentation

As no quantitative data for the stability and degradation of this compound is currently available, we are unable to provide a summary table. Researchers are encouraged to perform stability studies under their specific experimental conditions and to consult the generalized protocols provided above. Should you generate such data and wish to contribute to the scientific community, publishing your findings would be highly valuable.

troubleshooting peak tailing in 14,15-Ditridecyloctacosane chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 14,15-Ditridecyloctacosane, a long-chain branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards longer retention times. This distortion can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and ultimately compromise the reliability of your analytical method.

Q2: Is this compound prone to peak tailing?

A2: Yes, as a high molecular weight, long-chain alkane, this compound can be susceptible to peak tailing in gas chromatography (GC). This is often due to interactions with the analytical column, issues with the GC system's inertness, or suboptimal method parameters.

Q3: What is the most common cause of peak tailing for long-chain alkanes?

A3: For high molecular weight hydrocarbons like this compound, a primary cause of peak tailing is often related to the GC inlet and the front end of the analytical column. Contamination from previous samples, septum bleed, or the accumulation of non-volatile residues can create active sites that interact with the analyte, leading to peak distortion.[1][2]

Q4: Can my sample preparation contribute to peak tailing?

A4: Absolutely. Improper sample preparation can introduce non-volatile residues or particulate matter into your sample.[1][3][4][5] These contaminants can accumulate in the GC inlet and column, leading to the issues described above. Ensuring your sample is clean and fully dissolved in an appropriate volatile solvent is a critical first step.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the GC analysis of this compound.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, perform a quick check of your GC system and chromatogram.

  • Observe the Tailing Pattern:

    • All peaks tail: This often points to a problem with the physical setup of the GC system, such as a poorly installed column or a leak.[2]

    • Only this compound and other late-eluting peaks tail: This is more indicative of an issue related to the analyte's interaction with the column or contamination at the head of the column.

  • System Suitability Check: Inject a standard mixture of n-alkanes. If these compounds, which are generally less prone to tailing, also exhibit poor peak shape, it strongly suggests a system-level problem.

Step 2: Inlet and Column Maintenance

The GC inlet is a common source of problems leading to peak tailing.

  • Liner Inspection and Replacement: The inlet liner is a consumable component. Inspect it for any visible contamination or degradation. If in doubt, replace it with a new, deactivated liner.

  • Septum Replacement: A worn or cored septum can introduce particles into the inlet. Replace the septum regularly.

  • Column Trimming: If the front of the column is contaminated, trimming a small section (e.g., 10-20 cm) can often resolve the issue by removing the active sites.[2] Ensure you make a clean, square cut.

  • Column Installation: Verify that the column is installed correctly in both the inlet and the detector according to the manufacturer's instructions. Improper installation can create dead volumes, leading to peak tailing.[2][6][7]

Step 3: Method Parameter Optimization

If maintenance does not resolve the issue, consider optimizing your GC method parameters.

  • Injection Temperature: Ensure the injection temperature is high enough to facilitate efficient vaporization of this compound without causing thermal degradation.

  • Oven Temperature Program: A slower initial ramp rate can improve peak shape for high molecular weight compounds. For splitless injections, a lower initial oven temperature (10-20°C below the solvent boiling point) can enhance focusing of the analyte at the head of the column.[6][8]

  • Carrier Gas Flow Rate: An optimal flow rate is crucial for good chromatography. Check that your carrier gas flow rate is appropriate for your column dimensions and carrier gas type.

  • Solvent and Stationary Phase Polarity: A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak shape issues.[6][7] For non-polar long-chain alkanes, a non-polar stationary phase is generally recommended.

Experimental Protocols

A typical starting point for the GC-MS analysis of long-chain branched alkanes is provided below. This can be used as a reference for your own method development and troubleshooting.

ParameterRecommended Setting
GC Column HP-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Initial Oven Temp 80°C
Temp Ramp 4°C/min to 300°C
Final Hold Time 30 min at 300°C
Ion Source Temp 250°C
Ionization Voltage 70 eV

This protocol is based on a published method for the analysis of long-chain branched alkanes.[9]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatography of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound assess Assess Tailing Pattern start->assess all_peaks All Peaks Tail? assess->all_peaks system_check Check System Integrity: - Column Installation - Leaks all_peaks->system_check Yes late_peaks Late Eluting Peaks Tail all_peaks->late_peaks No inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum system_check->inlet_maintenance contact_support Contact Technical Support system_check->contact_support late_peaks->inlet_maintenance column_maintenance Perform Column Maintenance: - Trim Column Inlet inlet_maintenance->column_maintenance method_optimization Optimize GC Method: - Injection Temperature - Oven Program - Flow Rate column_maintenance->method_optimization resolved Issue Resolved method_optimization->resolved method_optimization->contact_support

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Analysis of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 14,15-Ditridecyloctacosane and other long-chain hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the analysis of long-chain hydrocarbons like this compound?

A1: Contamination in long-chain hydrocarbon analysis is a significant challenge and can originate from multiple sources. The most prevalent contaminants are phthalates and other hydrocarbons.[1][2][3][4][5] Phthalates are plasticizers that can leach from common laboratory consumables.[1][6][7] Hydrocarbon contamination can be introduced from solvents, pump oil, and the general laboratory environment.[3][4]

Common Contamination Sources:

  • Solvents: Even high-purity solvents can contain trace levels of contaminants that can interfere with analysis.[1][8][9][10] It is crucial to use solvents specifically designated for trace analysis, such as those that are GC-MS or HPLC grade.[8][11][12]

  • Plasticware: Many laboratory plastics can leach contaminants. Common sources include pipette tips, syringes, sample vials, and filters.[6][7] For instance, plastic syringes have been shown to be a definite source of phthalate contamination.[6]

  • Glassware: Improperly cleaned glassware is a major source of contamination. Residues from previous experiments or cleaning agents can interfere with the analysis.[13][14][15][16]

  • Laboratory Environment: The laboratory air and dust can contain a variety of volatile and semi-volatile organic compounds, including phthalates and hydrocarbons, which can settle on surfaces and contaminate samples.[2]

  • Analytical Instrumentation: Contamination can arise from the gas chromatograph (GC) itself, including the injection port, column, and carrier gas.[3][17][18] Septum bleed and dirty injection port liners are common culprits.[17]

Q2: How can I minimize contamination from laboratory consumables?

A2: Minimizing contamination from laboratory consumables requires careful selection and handling of materials.

  • Avoid Plastics When Possible: Whenever feasible, use glass or stainless steel equipment instead of plastic.[6][7]

  • Use High-Quality Consumables: If plastics are unavoidable, select products made from materials known to have low leachables, such as polypropylene. However, even these can be a source of contamination.[6]

  • Pre-rinse Consumables: Rinse pipette tips, syringes, and other consumables with a high-purity solvent before use to remove surface contaminants.[1]

  • Use Phthalate-Free Products: Many manufacturers now offer phthalate-free laboratory products.

Q3: What is the proper procedure for cleaning glassware for trace hydrocarbon analysis?

A3: A rigorous glassware cleaning procedure is essential to minimize background contamination. The goal is to remove any organic residues that could interfere with the analysis.[13][14][15][16]

Recommended Glassware Cleaning Protocol:

  • Initial Rinse: As soon as possible after use, rinse glassware with an appropriate organic solvent (e.g., acetone or xylene) to remove the bulk of any organic residues.[16]

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and hot water.[15][16] Scrub with a brush if necessary.[15]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.[15]

  • Deionized Water Rinse: Rinse multiple times (at least 5) with deionized water.[13][14]

  • Acid Wash: For trace analysis, soak glassware in a dilute acid bath (e.g., 0.5% nitric acid or 10% hydrochloric acid) for at least one hour, or preferably overnight.[13][14][19]

  • Final Rinse: Rinse again multiple times with deionized water.[14]

  • Drying: Air dry glassware in a clean environment or bake in an oven at a high temperature (e.g., 550°C for 4 hours for organic carbon analysis) to remove any remaining volatile organic compounds.[19]

Troubleshooting Guide

Problem 1: I am seeing unexpected peaks in my chromatogram, suggesting contamination.

Troubleshooting Steps:

  • Identify the Contaminant: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the contaminant peaks. Common contaminant ions are listed in the table below.

  • Run a Blank Analysis: Inject a sample of pure solvent to determine if the contamination is coming from the solvent or the injection system.

  • Isolate the Source: Systematically check each potential source of contamination.

    • Solvent: Use a fresh bottle of high-purity solvent.

    • Glassware: Use glassware that has been rigorously cleaned according to the recommended protocol.

    • Consumables: Replace pipette tips, vials, and septa with new, pre-rinsed items.

    • GC System: Check for septum bleed, a dirty injector liner, or contaminated carrier gas.[3][17]

Problem 2: My baseline is noisy and elevated.

Troubleshooting Steps:

  • Check for Leaks: An air leak in the GC-MS system is a common cause of a noisy baseline.[17] Check all fittings and connections.

  • Column Bleed: The stationary phase of the GC column can degrade over time, leading to column bleed and an elevated baseline. Consider conditioning or replacing the column.

  • Contaminated Carrier Gas: Even high-purity gases can contain trace amounts of hydrocarbons.[3] Installing a hydrocarbon trap on the carrier gas line can help.[3]

Data Presentation

Table 1: Common Contaminants in GC-MS Analysis and Their Likely Sources

Compound/Ion (m/z) Possible Source
Phthalates (e.g., m/z 149)Plasticizers from lab consumables (pipette tips, vials, gloves), vacuum seals.[5]
Siloxanes (e.g., m/z 73, 207, 281)Septum bleed, column bleed, vacuum grease.[5]
Hydrocarbons (peaks spaced 14 amu apart)Pump oil, fingerprints, contaminated solvents.[5]
Water, Nitrogen, Oxygen, Carbon Dioxide (m/z 18, 28, 32, 44)Air leaks in the system.[17]
Cleaning Solvents (e.g., Acetone m/z 43, 58; Toluene m/z 91, 92)Residue from glassware cleaning.[17]

Table 2: Leaching of Phthalates from Laboratory Consumables

Consumable Phthalate Detected Maximum Leaching Level
Plastic SyringesDimethyl Phthalate (DMP), Dibutyl Phthalate (DBP), Diethylhexyl Phthalate (DEHP)Definite contamination observed.[6]
Pipette TipsDiethylhexyl Phthalate (DEHP), Diisononyl Phthalate (DINP)0.36 µg/cm² (DEHP), 0.86 µg/cm² (DINP)[6]
Plastic Filter Holders (PTFE)Dibutyl Phthalate (DBP)2.49 µg/cm²[6]
Parafilm®Diethylhexyl Phthalate (DEHP)0.50 µg/cm²[6]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol outlines a general procedure for the extraction and purification of long-chain hydrocarbons from a sample matrix.

  • Sample Extraction:

    • Accurately weigh the sample into a cleaned glass vial.

    • Add a suitable high-purity solvent (e.g., hexane or dichloromethane).

    • Vortex or sonicate the sample to ensure thorough extraction of the analyte.

    • For complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for cleanup.[20][21]

  • Sample Concentration:

    • If necessary, concentrate the extract to the desired volume using a gentle stream of nitrogen gas. Avoid evaporating to dryness to prevent loss of the analyte.

  • Sample Filtration:

    • If the extract contains particulate matter, filter it through a solvent-rinsed glass syringe with a compatible filter (e.g., PTFE). Be aware that filters can be a source of contamination.[6]

  • Transfer to Autosampler Vial:

    • Transfer the final extract to a clean glass autosampler vial with a PTFE-lined cap.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Method optimization will be required.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection:

    • Injector Type: Split/splitless or on-column.

    • Injection Volume: 1 µL.

    • Injector Temperature: Optimized to ensure complete vaporization of the analyte without degradation.

  • Oven Temperature Program:

    • Initial Temperature: Hold at a low temperature (e.g., 50°C) for a short period.

    • Ramp: Increase the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature sufficient to elute the high-molecular-weight analyte.

    • Final Hold: Hold at the final temperature to ensure all components have eluted.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A wide mass range to detect the molecular ion and characteristic fragments of this compound and potential contaminants.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE or LLE Cleanup Extraction->Cleanup Concentration Concentration under Nitrogen Cleanup->Concentration Filtration Filtration (if needed) Concentration->Filtration Vial_Transfer Transfer to Autosampler Vial Filtration->Vial_Transfer Injection GC Injection Vial_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Contamination Start Unexpected Peaks in Chromatogram Identify Identify Contaminant (MS) Start->Identify Blank Run Solvent Blank Identify->Blank Blank_Contaminated Blank is Contaminated? Blank->Blank_Contaminated Source_Solvent Source: Solvent or GC System Blank_Contaminated->Source_Solvent Yes Source_SamplePrep Source: Sample Preparation Blank_Contaminated->Source_SamplePrep No Check_Solvent Use Fresh, High-Purity Solvent Source_Solvent->Check_Solvent Check_GC Check GC System (Septum, Liner) Source_Solvent->Check_GC Check_Glassware Use Re-cleaned Glassware Source_SamplePrep->Check_Glassware Check_Consumables Use New/Rinsed Consumables Source_SamplePrep->Check_Consumables

References

Technical Support Center: Method Development for 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for the trace-level detection of 14,15-Ditridecyloctacosane (C₅₄H₁₁₀), a high molecular weight, branched, very long-chain alkane (VLCA). Analyzing such large, non-polar compounds at trace levels presents unique challenges due to their low volatility, poor solubility in common solvents, and propensity for adsorption. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to assist researchers in developing robust and sensitive analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The main challenges stem from its physicochemical properties:

  • High Molecular Weight (759.5 g/mol ) and Low Volatility: This makes traditional Gas Chromatography (GC) difficult, requiring specialized high-temperature techniques (HT-GC).[1][2]

  • Poor Solubility: Like other very long-chain alkanes, it is insoluble in water and has limited solubility in common organic solvents, complicating standard preparation and extraction.[3][4][5]

  • Adsorption: The non-polar nature of the molecule leads to its adsorption onto active sites within the analytical system (e.g., inlet liners, columns), causing poor peak shape and low recovery.

  • Mass Spectrometry: Electron Ionization (EI) often leads to extensive fragmentation with a weak or absent molecular ion, making identification challenging.[6][7]

Q2: Which analytical technique is most suitable for trace-level detection?

A2: High-Temperature Gas Chromatography coupled with Mass Spectrometry (HT-GC-MS) is the most powerful and widely used technique for analyzing high-boiling compounds like VLCAs.[8] Standard GC-MS systems are often limited to analyzing compounds with carbon numbers below C40.[9] While LC-MS can be used for some large molecules, GC provides better resolution for complex hydrocarbon mixtures.

Q3: How can I prepare a standard solution of this compound?

A3: Due to its low solubility, careful solvent selection is critical.

  • Solvent Choice: Use high-purity non-polar solvents such as carbon disulfide, toluene, or hexane.

  • Dissolution: Use a volumetric flask and gently warm the solvent while sonicating to aid dissolution. Be aware that the compound may precipitate out of solution if cooled.

  • Storage: Store stock solutions tightly sealed in a cool, dark place. Prepare working standards by serial dilution immediately before use.

Troubleshooting Guides

This section addresses specific issues you may encounter during method development in a question-and-answer format.

Sample Preparation Issues

Q: I am experiencing low recovery of my analyte during sample extraction. What are the possible causes and solutions?

A: Low recovery is often due to inefficient extraction or loss of analyte during sample workup.

Possible Cause Solution
Incomplete Extraction The analyte is strongly bound to the sample matrix. Increase extraction time, use a more aggressive technique like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE), or select a stronger non-polar solvent.
Analyte Adsorption The analyte is adsorbing to glassware or filter materials. Silanize all glassware to deactivate active sites. Use PTFE or nylon filters instead of cellulose.
Evaporation Loss The analyte is being lost during solvent evaporation/concentration steps. Use a gentle stream of nitrogen for evaporation and avoid taking the sample to complete dryness. Add a high-boiling point "keeper" solvent (e.g., isooctane) to the sample before concentration.
Chromatography (HT-GC-MS) Issues

Q: I am not seeing any peak for my compound. What should I investigate?

A: This critical issue requires a systematic approach to diagnose, starting from the injector and moving through the system to the detector.

Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape is typically caused by adsorption, improper injection, or column degradation.

Possible Cause Solution
Inlet Adsorption The glass inlet liner has active sites. Use an ultra-inert, deactivated liner. Change the liner frequently, as non-volatile matrix components can contaminate it.[10]
Column Degradation The stationary phase of the column is breaking down due to prolonged exposure to high temperatures.[1] Use a high-temperature stable column (e.g., DB-5ht, ZB-5HT Inferno) and ensure the maximum operating temperature is not exceeded for extended periods.[1][2]
Slow Analyte Transfer The analyte is transferring too slowly from the inlet to the column. Use a pulsed splitless injection mode to rapidly transfer the analyte onto the column.[11] Ensure the inlet temperature is high enough to volatilize the compound (~380-420°C).
Column Contamination High molecular weight material from previous injections is accumulating at the head of the column. Trim the first 10-20 cm of the column.
Detection (Mass Spectrometry) Issues

Q: I am having trouble getting a clear mass spectrum and identifying my compound. What should I consider?

A: Large alkanes produce complex spectra. Understanding their fragmentation patterns is key.

Possible Cause Solution
Extensive Fragmentation (EI) Electron Ionization (EI) causes significant fragmentation, often with no visible molecular ion (M⁺). Look for characteristic clusters of peaks separated by 14 Da (-CH₂- groups).[6][7] Fragmentation is favored at the branching points of the alkane chain.[7][12]
Low Ionization Efficiency The analyte is not ionizing efficiently. Consider using a "soft" ionization technique like Chemical Ionization (CI) or Field Ionization (FI), which can produce a more abundant pseudomolecular ion ([M+H]⁺ or [M-H]⁺).[13][14]
Source Contamination The MS ion source is dirty from high-boiling matrix components. Vent the MS and clean the ion source components according to the manufacturer's instructions.[15]
Mass Analyzer Range The mass scan range is not set high enough to detect the molecular ion (m/z 759.5) or key high-mass fragments. Ensure your scan range extends to at least m/z 800.

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for extracting VLCAs from a complex organic matrix.

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of hexane/dichloromethane (1:1 v/v).

    • Vortex for 2 minutes, then sonicate for 15 minutes in a heated water bath (50°C).

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction two more times and combine the supernatants.

  • Concentration:

    • Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen. Add 100 µL of isooctane as a keeper solvent.

  • SPE Cleanup:

    • Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane.

    • Load the 1 mL sample extract onto the cartridge.

    • Wash the cartridge with 10 mL of hexane to remove non-polar interferences.

    • Elute the fraction containing this compound with 10 mL of hexane/toluene (7:3 v/v).

    • Concentrate the final eluate to a final volume of 200 µL for HT-GC-MS analysis.

Protocol 2: High-Temperature GC-MS (HT-GC-MS) Method

This protocol provides typical starting parameters for an HT-GC-MS system. Optimization will be required.

Parameter Setting Rationale
GC System Agilent 7890 GC or equivalentStandard high-performance GC.
Injection Mode Pulsed SplitlessEnsures rapid transfer of high-boiling analytes to the column.
Inlet Temperature 400 °CNecessary to volatilize the C₅₄ alkane.
Injection Volume 1 µLStandard injection volume.
Liner Ultra Inert, single taper with glass woolMinimizes active sites and aids in volatilization.[10]
Carrier Gas Helium or HydrogenStandard carrier gases.
Column Agilent J&W DB-5ht (15 m x 0.25 mm x 0.1 µm) or similarA short, thin-film column is crucial for eluting high-boiling compounds at lower temperatures and with shorter run times.[1]
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 420 °C (hold 5 min)The high final temperature is required to elute the analyte from the column.[8]
MS Transfer Line 400 °CPrevents cold spots and analyte condensation before the MS source.
MS Source Temp 350 °CHigh temperature prevents contamination from high-boiling compounds.
MS Quad Temp 150 °CStandard setting.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI for fragmentation pattern, CI for molecular ion confirmation.
Scan Range m/z 50 - 850Covers the expected fragment range and molecular ion.

Visualized Workflows and Logic

G_1 cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extract Solvent Extraction Sample->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GCMS HT-GC-MS Analysis Concentrate->GCMS Data Data Processing GCMS->Data Report Reporting Data->Report

Caption: General experimental workflow for trace-level analysis.

G_2 Start Problem: No Analyte Peak Detected CheckSys Is the system leak-free? Start->CheckSys CheckInj Was the injection successful? CheckSys->CheckInj Yes FixLeak Fix Leaks (Septum, Ferrules) CheckSys->FixLeak No CheckGC Are GC parameters correct? CheckInj->CheckGC Yes FixInj Inspect Syringe & Inlet Change Septum & Liner CheckInj->FixInj No CheckMS Are MS parameters correct? CheckGC->CheckMS Yes FixGC Verify Inlet/Oven Temps Check Carrier Gas Flow CheckGC->FixGC No CheckSample Is there analyte in the vial? CheckMS->CheckSample Yes FixMS Verify MS Temps & Scan Range Clean Ion Source CheckMS->FixMS No FixSample Review Extraction Protocol Re-prepare Sample CheckSample->FixSample No

Caption: Troubleshooting logic for the "No Peak Detected" issue.

References

Technical Support Center: Quantification of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of the large, non-polar lipid, 14,15-Ditridecyloctacosane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately resulting in inaccurate quantification.[1][2] Given that this compound is a large, non-polar lipid, it is likely to co-extract with other lipids, such as phospholipids, which are known to be a significant source of matrix effects in LC-MS analysis.[3]

Q2: How can I detect if matrix effects are impacting my this compound measurement?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[1][4][5] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract through the LC system. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[1][4]

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects.[1][6] A SIL-IS for this compound (e.g., containing ¹³C or ²H) would have nearly identical chemical and physical properties to the analyte and would co-elute. Therefore, it would experience the same matrix effects, allowing for accurate normalization and quantification.[6][7]

Q4: Are there alternative strategies if a specific SIL-IS for this compound is not available?

A4: Yes, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to mimic the matrix effects observed in the actual samples.[4][8]

  • Standard Addition: This involves adding known amounts of the analyte to the sample itself and creating a calibration curve for each sample. This is a very effective but time-consuming method.[1][4]

  • Surrogate Analyte: Use a structurally similar compound that is not present in the sample as an internal standard. For a large lipid like this compound, a similar synthetic large lipid could be a candidate.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[1][4] However, this may compromise the sensitivity of the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound quantification between samples. Variable matrix effects between different samples.Implement the use of a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is not available, consider matrix-matched calibration or the standard addition method.[1][4][6]
Low signal intensity or complete signal loss for this compound. Significant ion suppression from co-eluting matrix components, likely phospholipids in biological samples.[3]Optimize sample preparation to remove interfering lipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Also, consider sample dilution to reduce the concentration of interfering compounds.[4]
Inconsistent peak shapes for this compound. Buildup of matrix components on the analytical column.[9]Implement a robust column washing protocol between injections to elute strongly retained matrix components. The use of a guard column is also recommended to protect the analytical column.[9]
Non-linear calibration curve for this compound. Matrix effects are concentration-dependent.Utilize a calibration strategy that accounts for matrix effects, such as matrix-matched calibration or standard addition.[4][8] Ensure the concentration of the internal standard is appropriate.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This protocol provides a method to qualitatively identify regions of ion suppression or enhancement in a chromatographic run.

Materials:

  • HPLC system coupled to a mass spectrometer

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 1 µg/mL in isopropanol)

  • Blank matrix extract (e.g., extracted plasma or tissue lipid extract without the analyte)

  • Mobile phases for your chromatographic method

Procedure:

  • Set up the LC-MS system with the analytical column and mobile phases used for your this compound analysis.

  • Disconnect the LC flow from the mass spectrometer's ion source.

  • Using a T-connector, introduce a constant flow of the this compound standard solution into the MS ion source via a syringe pump.

  • Establish a stable signal for the this compound standard.

  • Reconnect the LC flow to the T-connector, so that the column eluent combines with the standard solution before entering the ion source.

  • Inject the blank matrix extract onto the LC column and begin data acquisition.

  • Monitor the signal of the infused this compound standard. A decrease in signal indicates ion suppression, while an increase indicates ion enhancement at that retention time.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol describes a general procedure to remove interfering polar lipids, such as phospholipids, from a sample containing the non-polar this compound.

Materials:

  • SPE cartridge (e.g., silica-based or a mixed-mode sorbent)

  • Sample extract (e.g., in hexane or another non-polar solvent)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., hexane)

  • Wash solvent (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate)

  • Elution solvent (a solvent system designed to elute the non-polar this compound while retaining more polar lipids)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with the wash solvent to remove weakly bound impurities.

  • Elution: Elute the this compound with the elution solvent.

  • Drying: Evaporate the elution solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction cleanup SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Inject data Data Acquisition lcms->data integration Peak Integration data->integration quantification Quantification integration->quantification result result quantification->result Final Concentration

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate Quantification? matrix_effect Suspect Matrix Effects? start->matrix_effect post_column Perform Post-Column Infusion matrix_effect->post_column Yes is_present Suppression/Enhancement Observed? post_column->is_present no_me Matrix Effects Unlikely is_present->no_me No sil_is Use SIL-IS is_present->sil_is Yes matrix_match Matrix-Matched Calibration sil_is->matrix_match cleanup Optimize Sample Cleanup matrix_match->cleanup dilution Sample Dilution cleanup->dilution

Caption: Troubleshooting logic for addressing matrix effects.

References

optimizing ionization efficiency for 14,15-Ditridecyloctacosane in MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 14,15-Ditridecyloctacosane

Welcome to the technical support center for optimizing mass spectrometry (MS) analysis of large, nonpolar molecules such as this compound (C₅₄H₁₁₀). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient ionization and reliable detection of this challenging compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with mass spectrometry?

This compound is a large, saturated hydrocarbon, making it highly nonpolar. Common ionization techniques like Electrospray Ionization (ESI) are designed for polar and semi-polar molecules that can readily accept a proton or form an adduct ion in solution.[1][2] Since this alkane lacks polar functional groups, it cannot be efficiently ionized by ESI, leading to poor or no signal.

Q2: What are the recommended ionization techniques for this compound?

For nonpolar compounds, atmospheric pressure techniques that do not rely on pre-existing charge sites are recommended. The most suitable methods are:

  • Atmospheric Pressure Photoionization (APPI): This is often the best choice for nonpolar or low-polarity compounds.[1][3][4] APPI uses high-energy photons to ionize the analyte directly or indirectly via a dopant molecule, making it highly effective for hydrocarbons.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively nonpolar, semi-volatile compounds and can be a good alternative to APPI.[5][6] It uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.

Q3: Can I use Electron Ionization (EI) for this compound?

Electron Ionization (EI) is a classic method for nonpolar molecules, but it requires the sample to be volatile and thermally stable enough for gas chromatography (GC).[5] Given the high molecular weight (759.5 g/mol ) and likely high boiling point of this compound, it may not be sufficiently volatile for standard GC-EI analysis without causing thermal degradation. If used, extensive fragmentation would be expected.[7][8]

Q4: What is a dopant in APPI, and do I need one?

A dopant is a photo-ionizable compound added to the mobile phase in small quantities to facilitate the ionization of the target analyte. In APPI, the dopant is easily ionized by the UV lamp and then transfers its charge to the analyte molecule. For nonpolar compounds like alkanes, using a dopant such as toluene or acetone can significantly enhance ionization efficiency compared to direct APPI.

Q5: Is derivatization a viable strategy for improving ionization?

Derivatization involves chemically modifying the analyte to add a functional group that is easier to ionize.[9][10] While this can dramatically improve sensitivity, derivatizing a saturated alkane is chemically challenging. It would require a complex reaction to introduce a polar group (like an amine or carboxylic acid), which could be impractical and introduce artifacts. This strategy is generally more applicable to compounds that already possess a reactive functional group.[11][12][13]

Troubleshooting Guide

Issue: No signal or very low intensity for this compound.

This is the most common issue when analyzing large alkanes. Follow this troubleshooting workflow to diagnose and solve the problem.

G Start Start: No/Low Signal CheckSource 1. Confirm Correct Ion Source Start->CheckSource UseAPPI_APCI Switch to APPI or APCI Source. ESI is ineffective for nonpolar alkanes. CheckSource->UseAPPI_APCI ESI In Use OptimizeSolvent 2. Optimize Mobile Phase & Sample Solvent CheckSource->OptimizeSolvent APPI/APCI In Use UseAPPI_APCI->OptimizeSolvent SolventDetails Ensure high solubility with nonpolar solvents (e.g., hexane, isooctane). Ensure compatibility with LC mobile phase. OptimizeSolvent->SolventDetails Low Solubility Suspected OptimizeSourceParams 3. Optimize Source Parameters OptimizeSolvent->OptimizeSourceParams Solubility Confirmed SolventDetails->OptimizeSolvent SourceDetails Increase vaporizer/gas temperatures. Adjust gas flows & corona current (APCI) or add dopant (APPI). OptimizeSourceParams->SourceDetails Sub-optimal Settings CheckMassAnalyzer 4. Check Mass Analyzer Settings OptimizeSourceParams->CheckMassAnalyzer Parameters Optimized SourceDetails->OptimizeSourceParams MassDetails Ensure mass range includes the target m/z (~759.5). Check for in-source fragmentation. CheckMassAnalyzer->MassDetails Incorrect Settings Success Signal Improved CheckMassAnalyzer->Success Settings Correct MassDetails->CheckMassAnalyzer

Caption: Troubleshooting workflow for low signal of this compound.

Experimental Protocols & Data

Method 1: Atmospheric Pressure Photoionization (APPI)

APPI is highly recommended for nonpolar compounds.[3][4][14] The process involves direct photoionization of the analyte or ionization via a dopant.

G cluster_0 LC System cluster_1 APPI Source cluster_2 Mass Spectrometer LC LC Eluent + Analyte (M) + Dopant (D) Vaporizer Heated Nebulizer Vaporizes Sample LC->Vaporizer Ionization Ionization Region D + hν → D⁺• + e⁻ M + D⁺• → M⁺• + D Vaporizer->Ionization UV_Lamp Krypton UV Lamp (10.0 eV photons, hν) UV_Lamp->Ionization MS_Inlet MS Inlet (To Analyzer) Ionization->MS_Inlet M⁺•

Caption: Experimental workflow for APPI analysis with a dopant.

Protocol Details:

  • Sample Preparation: Dissolve this compound in a nonpolar solvent like hexane or isooctane. Ensure the final sample is filtered.

  • Liquid Chromatography (LC): Use a normal-phase or non-polar compatible column. The mobile phase should be nonpolar (e.g., hexane/isopropanol gradient) to maintain solubility.

  • Dopant Addition: Introduce a dopant into the mobile phase post-column via a T-junction to avoid chromatographic interference. Toluene at 1-5% of the total flow rate is a common starting point.

  • APPI Source Optimization: Optimize parameters to maximize signal. Refer to the table below for typical starting values.

Table 1: Typical APPI Source Parameters

ParameterRecommended ValuePurpose
Vaporizer Temp. 350 - 500 °CEnsures complete desolvation of the large molecule.
Drying Gas Temp. 200 - 350 °CAids in solvent evaporation.
Drying Gas Flow 10 - 15 L/minRemoves neutral solvent molecules.
Nebulizer Pressure 40 - 60 psiCreates a fine aerosol for efficient vaporization.
Dopant Toluene or AcetoneFacilitates charge transfer to the nonpolar analyte.
UV Lamp Krypton (10.0 eV)Provides photons for ionization without ionizing common solvents.[3]
Method 2: Atmospheric Pressure Chemical Ionization (APCI)

APCI is a robust technique for compounds with moderate to low polarity and sufficient thermal stability.[5]

Protocol Details:

  • Sample and LC: Follow the same sample preparation and chromatography guidelines as for APPI. APCI is compatible with higher flow rates (up to 1 mL/min).[5]

  • APCI Source Optimization: The vaporizer temperature is critical. It must be high enough to volatilize the C₅₄H₁₁₀ alkane without causing thermal degradation.

Table 2: Typical APCI Source Parameters

ParameterRecommended ValuePurpose
Vaporizer Temp. 400 - 550 °CCritical for volatilizing the high molecular weight analyte.
Drying Gas Temp. 250 - 400 °CAssists in desolvation.
Drying Gas Flow 10 - 15 L/minRemoves neutral molecules and aids desolvation.
Nebulizer Pressure 40 - 60 psiCreates a fine aerosol for efficient vaporization.
Corona Current 3 - 10 µAGenerates reactant ions for chemical ionization.

By systematically applying these guidelines and troubleshooting steps, researchers can overcome the challenges associated with analyzing large, nonpolar molecules like this compound and achieve reliable, high-quality mass spectrometry data.

References

Technical Support Center: Chromatographic Separation of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and troubleshooting for the separation of the high molecular weight, non-polar compound 14,15-Ditridecyloctacosane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic technique for separating this compound?

A1: Due to its high molecular weight and non-polar nature, High-Temperature Gas Chromatography (HTGC) is the recommended technique for the separation of this compound. Conventional gas chromatography is generally limited to the analysis of hydrocarbons with carbon numbers below C40. HTGC, with its capability to operate at temperatures up to 450°C, is well-suited for the analysis of high molecular weight hydrocarbons, including those in the C40 to C120 range.[1]

Q2: Which type of GC column is most effective for this separation?

A2: A non-polar stationary phase is ideal for separating non-polar compounds like this compound, where elution order generally follows the boiling points of the analytes.[2] For high-temperature applications, columns that are thermally stable and exhibit low bleed are essential. Columns with a thin film are generally better suited for high molecular weight compounds.[3]

Recommended Column Characteristics:

  • Stationary Phase: A non-polar phase, such as 100% dimethylpolysiloxane (e.g., DB-1HT, ZB-1HT) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5HT, ZB-5HT), is recommended. These phases separate compounds primarily by their boiling points.

  • Column Material: Metal capillary columns or specially treated fused silica columns are designed to withstand the high temperatures required for this analysis with minimal bleed.[4]

  • Dimensions: A shorter column length (e.g., 15-30 m) is often sufficient and helps to minimize analysis time and potential compound degradation. A smaller internal diameter (e.g., 0.25 mm) will provide better resolution. A thin film thickness (e.g., 0.10 - 0.25 µm) is preferable for high molecular weight compounds to ensure they elute at reasonable temperatures and to minimize column bleed.[3][5]

Q3: What are the key considerations for sample preparation?

A3: Proper sample preparation is critical for successful analysis. This compound is a waxy solid at room temperature and requires a suitable solvent for dissolution.

  • Solvent Selection: High-purity non-polar solvents such as hexane, heptane, or dichloromethane are appropriate choices.[6][7]

  • Dissolution: Gentle heating and sonication may be necessary to ensure complete dissolution of the sample in the chosen solvent.[4]

  • Concentration: The sample concentration should be optimized to be within the detection limits of the instrument without overloading the column.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used as an alternative?

A4: While HPLC is a versatile technique, its application for the separation of very large, non-polar, saturated hydrocarbons like this compound is not common and presents significant challenges.

  • Normal-Phase HPLC (NP-HPLC): In theory, NP-HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane) could be used.[8] However, achieving adequate retention and resolution for a large, purely aliphatic molecule can be difficult.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] For a highly non-polar compound like this compound, retention on a C18 column would be extremely high, making elution with typical reversed-phase solvents challenging.

Given the lack of established methods and potential difficulties, HTGC remains the superior and recommended approach.

Experimental Protocols

High-Temperature Gas Chromatography (HTGC) Method Parameters

Below is a recommended starting point for developing an HTGC method for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Column DB-5HT, 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl phase provides good selectivity for hydrocarbons, and the specified dimensions offer a good balance of resolution and analysis time.
Injector Type Split/Splitless or On-ColumnOn-column injection is often preferred for high molecular weight compounds to minimize discrimination and thermal degradation.
Injector Temperature 350 - 400°CMust be high enough to ensure complete vaporization of the analyte.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and better efficiency at lower temperatures.
Flow Rate 1-2 mL/min (constant flow)To maintain optimal separation efficiency.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 390°C (hold 10 min)A temperature program is necessary to elute the high-boiling analyte in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbons.
Detector Temperature 400°CMust be higher than the final oven temperature to prevent condensation of the analyte.

Troubleshooting Guides

Common HTGC Issues and Solutions
SymptomPossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - Leaks in the system (septum, fittings)- Column breakage- Syringe issue (clogged, incorrect volume)- Injector temperature too low- Perform a leak check.- Inspect and replace the column if necessary.- Use a new, clean syringe.- Increase the injector temperature.
Peak Tailing - Active sites in the liner or on the column- Column contamination- Improper column installation- Use a deactivated inlet liner.- Condition the column at high temperature.- Trim the first few centimeters of the column.- Ensure the column is installed at the correct depth in the injector and detector.
Peak Fronting - Column overload- Inappropriate solvent/analyte polarity match- Dilute the sample.- Ensure the solvent is appropriate for the non-polar analyte and column.
Split Peaks - Improper injection technique- Incompatible solvent and initial oven temperature- Use an autosampler for consistent injections.- Ensure the initial oven temperature is below the boiling point of the solvent.
Baseline Drift/Noise - Column bleed at high temperatures- Contaminated carrier gas or detector- Use a high-temperature, low-bleed column.- Ensure high-purity carrier gas and check for leaks.- Clean the detector according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_htgc HTGC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Non-Polar Solvent heat_sonicate Heat and Sonicate (if necessary) dissolve->heat_sonicate filter Filter Sample heat_sonicate->filter injection Inject into HTGC filter->injection separation Separation on Non-Polar Column injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification troubleshooting_tree cluster_peak_shape Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting cluster_no_peaks No/Small Peaks Troubleshooting start Poor Chromatographic Result peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Shift? start->retention_time no_peaks No/Small Peaks? start->no_peaks tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting split Split peak_shape->split check_flow Check carrier gas flow rate retention_time->check_flow check_temp Verify oven temperature program retention_time->check_temp check_leaks_rt Check for leaks retention_time->check_leaks_rt check_syringe Check syringe no_peaks->check_syringe check_injector Check injector temperature no_peaks->check_injector check_column_install Verify column installation no_peaks->check_column_install check_activity Check for active sites (liner, column) tailing->check_activity dilute_sample Dilute sample fronting->dilute_sample check_injection Review injection technique split->check_injection

References

Validation & Comparative

Unraveling Lipid Biomarkers: A Comparative Guide to Glycerol Dialkyl Glycerol Tetraethers (GDGTs)

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for "14,15-Ditridecyloctacosane" as a specific biomarker did not yield any results in publicly available scientific literature and databases. This suggests that the compound may be novel, not yet described, or potentially misnamed. In its place, this guide provides a comprehensive comparison of a well-established and structurally related class of lipid biomarkers: Glycerol Dialkyl Glycerol Tetraethers (GDGTs). These complex molecules are invaluable tools for researchers, scientists, and drug development professionals in various fields, particularly for reconstructing past environmental conditions.

GDGTs are membrane lipids produced by certain archaea and bacteria. Their chemical structures are characterized by two glycerol units linked by two long alkyl chains, forming a tetraether linkage. Variations in the structure and abundance of these lipids, particularly the number of cyclopentane rings and methyl branches in the alkyl chains, are correlated with environmental parameters such as temperature and pH. This makes them powerful proxies for paleoclimate studies.[1]

This guide will compare the two primary classes of GDGTs used as biomarkers: isoprenoid GDGTs (isoGDGTs) and branched GDGTs (brGDGTs).

Comparative Performance of GDGT-Based Biomarker Proxies

The utility of GDGTs as biomarkers is realized through indices that correlate their distribution with specific environmental parameters. The two most prominent indices are the TEX₈₆ for sea surface temperature and the MBT/CBT for terrestrial temperature and soil pH.

Proxy Biomarker(s) Application Key Performance Metrics Limitations
TEX₈₆ (TetraEther indeX of 86 carbon atoms) Isoprenoid GDGTs (GDGT-1, GDGT-2, GDGT-3, and crenarchaeol regioisomer)Sea Surface Temperature (SST) reconstructionCalibration Error: ±2.0 °C to ±4.0 °C.[2] Oldest Record: Middle Jurassic (~160 Ma).[2]Influenced by terrestrial input, anaerobic oxidation of methane, and degradation.[2]
MBT/CBT (Methylation of Branched Tetraethers/Cyclisation of Branched Tetraethers) Branched GDGTsTerrestrial Mean Annual Air Temperature (MAAT) and soil pH reconstructionpH Calibration (CBT): r² = 0.70, RMSE = 0.8.[3] MAAT Calibration (MBT'/CBT): r² = 0.59, RMSE = 5.0 °C.[3]Underestimation of MAAT in arid regions; in-situ production in aquatic environments can confound terrestrial signals.[3][4]

Experimental Protocols

The analysis of GDGTs from environmental samples involves several key steps, from lipid extraction to instrumental analysis.

1. Lipid Extraction

The first step is to extract the total lipid content from the sample matrix (e.g., sediment, soil, water particulates). Several methods are commonly used:

  • Ultrasonic Extraction: The sample is agitated in an organic solvent (commonly a mixture of dichloromethane and methanol) using an ultrasonic bath. This is a relatively simple and inexpensive method.[5][6]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to extract lipids more efficiently. It is particularly useful for solid samples.[5][7]

  • Modified Bligh-Dyer Method: A classical method involving a one-phase extraction with a mixture of chloroform, methanol, and water, followed by phase separation to isolate the lipids.[5][7]

2. Lipid Fractionation and Purification

After extraction, the total lipid extract is typically separated into different fractions based on polarity using column chromatography. A silica gel column is commonly used, eluting with solvents of increasing polarity to separate the GDGTs from other lipid classes.[8]

3. Instrumental Analysis: HPLC-MS

The purified GDGT fraction is analyzed using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).

  • Chromatography: Normal-phase HPLC with a silica column is often used to separate the different GDGT isomers.[5][9]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for GDGT analysis.[5][9]

  • Detection: The mass spectrometer is typically operated in Single Ion Monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) of the protonated GDGT molecules.[5]

Visualizing GDGT Biosynthesis and Proxy Application

The following diagrams illustrate the general biosynthetic pathway of GDGTs and the logical flow of their application as environmental proxies.

GDGT_Biosynthesis cluster_archaea Archaea cluster_bacteria Bacteria G3P_A Glycerol-1-Phosphate Archaeol Archaeol (Diether) G3P_A->Archaeol Isoprenoid_Chains_A Isoprenoid Chains Isoprenoid_Chains_A->Archaeol isoGDGTs Isoprenoid GDGTs Archaeol->isoGDGTs Tetraether Synthase G3P_B Glycerol-3-Phosphate DAG Diacylglycerol G3P_B->DAG Fatty_Acids Fatty Acids Fatty_Acids->DAG brGDGTs Branched GDGTs DAG->brGDGTs Hypothesized Pathway

Simplified biosynthesis of isoprenoid and branched GDGTs.

GDGT_Proxy_Workflow Sample Environmental Sample (Sediment, Soil) Extraction Lipid Extraction Sample->Extraction Purification Column Chromatography Extraction->Purification Analysis HPLC-MS Analysis Purification->Analysis Distribution GDGT Distribution Data Analysis->Distribution Proxy_Calc Proxy Calculation (TEX₈₆, MBT/CBT) Distribution->Proxy_Calc Interpretation Paleoenvironmental Interpretation Proxy_Calc->Interpretation

Experimental workflow for GDGT-based paleoenvironmental reconstruction.

References

A Comparative Guide to Long-Chain Alkane Biomarkers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of n-Alkanes, Iso-Alkanes, and Anteiso-Alkanes

Introduction

Long-chain alkanes are invaluable biomarkers used by researchers across various scientific disciplines, including environmental science, geochemistry, paleoecology, and drug development. These saturated hydrocarbons are components of plant waxes and microbial membranes, and their remarkable stability allows them to be preserved in sediments and biological samples for extended periods. Their structural diversity, including straight-chain (n-alkanes) and branched-chain (iso- and anteiso-alkanes) forms, provides a wealth of information about the origin of organic matter and past environmental conditions.

This guide provides a comparative overview of the performance of different classes of long-chain alkane biomarkers. It is important to note that the initially requested biomarker, 14,15-ditridecyloctacosane , does not correspond to a recognized or documented compound in the scientific literature. Therefore, this guide will focus on a comparison of the more common and well-characterized long-chain alkanes: n-alkanes, iso-alkanes, and anteiso-alkanes. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarkers for their specific research questions.

Performance Comparison of Long-Chain Alkane Biomarkers

The selection of a suitable long-chain alkane biomarker depends on the specific application, the type of sample being analyzed, and the research question at hand. The following table summarizes the key performance characteristics of n-alkanes, iso-alkanes, and anteiso-alkanes based on available experimental data.

Featuren-AlkanesIso-AlkanesAnteiso-Alkanes
Primary Sources Higher plants (leaf waxes), algae, bacteria.[1]Bacteria, some plants (e.g., Lamiaceae family, black mangroves), insects.[2][3][4]Bacteria, some plants (e.g., Lamiaceae family, black mangroves).[2][3][4]
Typical Chain Lengths C20 - C37 (odd-carbon-number preference from higher plants).[5]C25 - C36 (odd-carbon-number preference in some plants).[3]C25 - C36 (even-carbon-number preference in some plants).[3]
Source Specificity Generally good for terrestrial vs. aquatic input, but can be ambiguous as multiple sources exist. Specific chain lengths can be indicative of certain plant groups (e.g., C23 and C25 in Sphagnum mosses).[5]More specific to bacterial input in many environments. The presence of long-chain iso-alkanes can be a strong indicator of specific plant families like Lamiaceae.[3][4]Similar to iso-alkanes, they are strong indicators of bacterial input and specific plant families.[2][3][4]
Preservation Potential High. They are resistant to degradation.[6] However, degradation rates can vary based on environmental conditions and microbial activity. Medium-chain alkanes can degrade faster than long-chain ones.[7]Generally considered to have high preservation potential, similar to n-alkanes.Generally considered to have high preservation potential, similar to n-alkanes.
Analytical Sensitivity (GC-MS) High. Can be quantified at low concentrations. A reported limit of quantitation is 5 nmol on-column.[8][9]Generally analyzed alongside n-alkanes with similar sensitivity, though their lower relative abundance in some samples may affect detection.Similar to iso-alkanes, their analytical sensitivity is comparable to n-alkanes, but their concentration in a sample can be a limiting factor.
Key Applications Paleoenvironmental reconstruction, chemotaxonomy, oil spill analysis, dietary studies in herbivores.[8][9]Tracing bacterial input in sediments, chemotaxonomic markers for specific plants.[2][3][4]Tracing bacterial input in sediments, chemotaxonomic markers for specific plants.[2][3][4]
Abundance in Avicennia germinans (µg/g dry weight) Not specified for n-alkanes in the study.Up to 54.1 in leaves.[2]Up to 54.1 in leaves.[2]
Abundance in Lamiaceae (% of total alkanes) Major component, but percentage varies.1.9% - 23.2%.[3]0.9% - 23.8%.[3]
Degradation Rate by Bacteria (% in crude oil) 70.3% - 78.0% for total alkanes (C10-C35) by various bacterial strains.[7][10]Not specifically quantified in the provided results, but included in the total alkane degradation.Not specifically quantified in the provided results, but included in the total alkane degradation.

Experimental Protocols

The analysis of long-chain alkane biomarkers typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol.

1. Sample Preparation and Extraction

  • Objective: To extract lipids, including long-chain alkanes, from the sample matrix (e.g., sediment, plant material, tissue).

  • Protocol:

    • Lyophilize (freeze-dry) the sample to remove water.

    • Grind the dried sample to a fine powder to increase the surface area for extraction.

    • Perform a solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor. A common solvent mixture is dichloromethane:methanol (9:1 v/v).

    • The resulting total lipid extract (TLE) is then concentrated using a rotary evaporator.

2. Fractionation

  • Objective: To separate the complex lipid extract into different compound classes to simplify analysis and remove interfering substances.

  • Protocol:

    • The TLE is fractionated using column chromatography with silica gel.

    • Different fractions are eluted using solvents of increasing polarity. Non-polar compounds like alkanes are typically eluted first with a non-polar solvent such as hexane.

    • The alkane fraction is collected and concentrated.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify the individual long-chain alkanes in the sample.

  • Protocol:

    • The alkane fraction is dissolved in a suitable solvent (e.g., hexane) and an internal standard is added for quantification.

    • A small volume of the sample is injected into the GC-MS system.

    • Gas Chromatography: The GC separates the alkanes based on their boiling points and interaction with the stationary phase of the column. A typical temperature program involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum for each compound.

    • Identification: Alkanes are identified by their retention times and by comparing their mass spectra to a library of known compounds.

    • Quantification: The abundance of each alkane is determined by integrating the area of its chromatographic peak and comparing it to the peak area of the internal standard.

Visualizations

Logical Relationship of Long-Chain Alkane Biomarkers

Classification of Long-Chain Alkane Biomarkers Biomarkers Long-Chain Alkane Biomarkers N_Alkanes n-Alkanes (Straight-Chain) Biomarkers->N_Alkanes Branched_Alkanes Branched-Chain Alkanes Biomarkers->Branched_Alkanes Iso_Alkanes iso-Alkanes (2-methyl) Branched_Alkanes->Iso_Alkanes Anteiso_Alkanes anteiso-Alkanes (3-methyl) Branched_Alkanes->Anteiso_Alkanes Experimental Workflow for Long-Chain Alkane Analysis Sample Sample (Sediment, Plant, etc.) Extraction Solvent Extraction Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography TLE->Fractionation Alkane_Fraction Alkane Fraction Fractionation->Alkane_Fraction GCMS GC-MS Analysis Alkane_Fraction->GCMS Data Data (Chromatograms, Mass Spectra) GCMS->Data Analysis Identification & Quantification Data->Analysis Results Results Analysis->Results

References

A Comparative Analysis of Long-Chain Branched Alkanes with a Focus on the Hypothetical Compound 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific compound 14,15-ditridecyloctacosane is not documented in existing scientific literature, its chemical structure—a long-chain saturated hydrocarbon with alkyl branches—is representative of a broad class of compounds with significant biological roles, particularly in insects and plants. This guide provides a comparative overview of the occurrence of similar long-chain branched alkanes across different species and details the experimental methodologies for their analysis.

Occurrence and Significance of Long-Chain Branched Alkanes

Long-chain hydrocarbons, including branched alkanes, are integral components of the epicuticular wax layer in many terrestrial organisms. This waxy coating serves as a crucial barrier against desiccation and external threats. In insects, these compounds, known as cuticular hydrocarbons (CHCs), also play a vital role in chemical communication, mediating interactions related to mating, species recognition, and social organization.[1][2] The complexity of CHC profiles, often comprising a mixture of n-alkanes, methyl-branched alkanes, and alkenes, can be species-specific and even vary between different geographic populations of the same species.[3][4]

The structural diversity of these molecules, particularly the position and number of methyl branches, contributes to the specificity of their signaling functions.[1][5] While plants also produce a variety of long-chain alkanes in their surface waxes, these are generally less complex than those found in insects.[6][7]

The following table summarizes the occurrence of long-chain branched alkanes in various taxa, providing a comparative context for the potential study of novel compounds like this compound.

Taxon GroupCommon Types of Long-Chain Branched AlkanesPrimary FunctionsRepresentative Species Examples
Insects Monomethyl-, dimethyl-, and trimethylalkanes with varying branch positions.Waterproofing, chemical communication (pheromones), species and nestmate recognition.Oecophylla smaragdina (Weaver Ant)[2], Calliphora vicina (Blow Fly)[3], various species of Sarcophagidae (Flesh Flies)[8]
Plants Primarily monomethyl-branched alkanes.Prevention of water loss, protection against UV radiation and pathogens.Various pasture grasses and forage species.[6]
Bacteria Branched-chain alkanes have been identified in some species.Component of cell membrane/wall, potential role in environmental adaptation.Not as extensively studied as in insects and plants.

Experimental Protocols for the Analysis of Long-Chain Branched Alkanes

The analysis of long-chain branched alkanes from biological samples involves a multi-step process encompassing extraction, separation, and identification. The following protocols are generalized from established methods for cuticular hydrocarbon analysis.[3][4][9]

Sample Collection and Hydrocarbon Extraction
  • Objective: To isolate the hydrocarbon fraction from the biological matrix.

  • Protocol:

    • For insects, whole individuals or specific body parts are immersed in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular waxes without extracting internal lipids.[3]

    • For plants, leaf or stem samples are similarly washed with a solvent to remove the epicuticular wax.

    • The resulting solvent extract, containing the hydrocarbons, is carefully separated from the biological material.

    • The extract is then concentrated under a gentle stream of nitrogen gas to a desired volume.

    • To isolate the alkane fraction, the extract can be passed through a silica gel column, which retains more polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate the complex mixture of hydrocarbons and identify individual components based on their mass spectra and retention times.

  • Protocol:

    • An aliquot of the hydrocarbon extract is injected into a gas chromatograph equipped with a capillary column suitable for high-temperature analysis (e.g., DB-5ht).[10]

    • The GC oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points. A typical program might start at a lower temperature and increase to over 300°C to elute the very long-chain hydrocarbons.[4]

    • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and fragments them in a predictable manner. Electron ionization (EI) at 70 eV is commonly used.[4][11]

    • The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

Data Analysis and Compound Identification
  • Objective: To identify the chemical structure of the separated hydrocarbons.

  • Protocol:

    • The retention time of each peak in the chromatogram is compared to that of known standards (e.g., a series of n-alkanes) to calculate a Kovats retention index, which aids in identification.

    • The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) for preliminary identification.[4]

    • The fragmentation pattern in the mass spectrum provides crucial information for determining the structure of branched alkanes. The location of methyl branches can often be deduced from the characteristic fragmentation patterns.[12]

    • For quantitative analysis, the peak area of each compound is integrated and can be compared to the peak area of an internal standard of a known concentration.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the comparative analysis of long-chain branched alkanes from different species.

Workflow for Comparative Analysis of Long-Chain Branched Alkanes cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing & Interpretation species_a Species A Samples extraction Solvent Extraction (e.g., Hexane) species_a->extraction species_b Species B Samples species_b->extraction species_c Species C Samples species_c->extraction gcms GC-MS Analysis extraction->gcms data_proc Data Processing (Peak Integration, Library Search) gcms->data_proc quant Quantitative Analysis data_proc->quant qual Qualitative Analysis (Compound Identification) data_proc->qual comp Comparative Analysis quant->comp qual->comp

Caption: Experimental workflow for the analysis of long-chain branched alkanes.

References

Cross-Validation of Analytical Methods for Very Long-Chain Hydrocarbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the qualitative and quantitative assessment of very long-chain hydrocarbons (VLCHs), with a representative focus on the hypothetical molecule 14,15-Ditridecyloctacosane. Given the limited specific literature on this particular compound, this guide draws upon established principles for the analysis of analogous complex, high-molecular-weight alkanes. The objective is to furnish researchers with the necessary information to select the most appropriate analytical technique and to establish robust cross-validation protocols.

Introduction to this compound and Analytical Challenges

This compound is a saturated hydrocarbon with a 28-carbon backbone (octacosane) and two tridecyl (13-carbon) chains attached at the 14th and 15th positions. Its high molecular weight and complex, branched structure present significant analytical challenges, including low volatility and solubility, which can complicate separation and detection. The selection of an appropriate analytical method is therefore critical for accurate characterization and quantification.

Comparative Analysis of Key Analytical Techniques

The cross-validation of analytical methods is essential to ensure the accuracy, precision, and reliability of results. This section compares three common analytical techniques applicable to the analysis of VLCHs: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for Very Long-Chain Hydrocarbons

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods (e.g., ELSD, CAD, MS).Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sample Volatility High volatility required; derivatization may be necessary for low-volatility compounds.Not limited by sample volatility.Not limited by sample volatility.
Resolution Excellent for separating complex mixtures of volatile compounds.High resolution for a wide range of compounds, including non-volatile ones.Provides structural information on all components in a sample without separation.
Sensitivity High sensitivity, capable of detecting trace amounts.Sensitivity is detector-dependent; modern detectors offer good sensitivity.Lower sensitivity compared to MS-based methods.
Structural Information Provides fragmentation patterns that aid in structural elucidation.Limited structural information without a mass spectrometer detector.Provides detailed and unambiguous structural information.
Quantification Excellent for quantification with appropriate standards.Good for quantification with appropriate standards.Can be used for quantification (qNMR), but may require specific experimental setup.
Cross-Validation Suitability Excellent as a primary or secondary method for validation.A strong alternative and complementary technique to GC-MS.Ideal for definitive structural confirmation and as an orthogonal method.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols that would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of 1 mg/mL.

  • Instrumentation: A high-temperature GC system equipped with a capillary column suitable for high-boiling point hydrocarbons (e.g., a short, narrow-bore column with a thin film of a stable stationary phase). The GC is coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).

  • GC Conditions:

    • Injector Temperature: 350°C (or higher, if possible)

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 380-400°C, and hold for 10-20 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to a mass that encompasses the molecular ion and expected fragments.

    • Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantify using an internal or external standard.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., tetrahydrofuran, chloroform) to a concentration of 1 mg/mL.

  • Instrumentation: An HPLC system capable of handling organic solvents, equipped with a suitable column for non-polar compounds (e.g., a C18 or C30 reversed-phase column, or a normal-phase column with a non-polar mobile phase). The HPLC is coupled to a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • HPLC Conditions:

    • Mobile Phase: A gradient of organic solvents may be necessary. For reversed-phase, this could be a gradient of acetonitrile and isopropanol. For normal-phase, a gradient of hexane and a slightly more polar solvent.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • CAD Conditions: Follow manufacturer's recommendations for nebulizer and evaporator temperatures.

  • Data Analysis: Identify the compound based on its retention time. Quantify using a calibration curve generated from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons in the molecule (e.g., methyl, methylene, methine).

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Acquire two-dimensional NMR spectra to establish connectivity between protons and carbons, confirming the structure.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum for relative quantification of different proton environments. For absolute quantification (qNMR), a certified internal standard with a known concentration is added to the sample.

Visualizing the Cross-Validation Workflow

A robust cross-validation strategy ensures the reliability of analytical data. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for a VLCH like this compound.

start Start: Sample of This compound method1 Primary Method: High-Temperature GC-MS (Quantification & Tentative ID) start->method1 method2 Secondary Method: RP-HPLC-CAD/ELSD (Orthogonal Separation & Quantification) start->method2 method3 Confirmatory Method: NMR Spectroscopy (Definitive Structural Confirmation) start->method3 decision Compare Results: - Purity - Concentration - Structure method1->decision method2->decision method3->decision pass Results Consistent: Methods are Validated decision->pass Consistent fail Results Inconsistent: Investigate Discrepancies (Method Optimization Needed) decision->fail Inconsistent end_pass End: Validated Analytical Protocol pass->end_pass end_fail Return to Method Development fail->end_fail

Caption: Cross-validation workflow for analytical methods.

Logical Relationships in Method Selection

The choice of an analytical method is often dictated by the specific research question. The following diagram outlines the logical considerations for selecting a primary analytical technique.

question Analytical Goal? quant Quantification of Known Analyte question->quant Quantification struct Structural Elucidation of Unknown question->struct Structure complex Analysis in Complex Matrix question->complex Complex Sample gcms GC-MS quant->gcms hplc HPLC-CAD/ELSD quant->hplc struct->gcms nmr NMR Spectroscopy struct->nmr complex->gcms complex->hplc

Caption: Decision tree for analytical method selection.

Conclusion

The successful analysis of very long-chain hydrocarbons such as this compound relies on the careful selection and cross-validation of appropriate analytical methods. While GC-MS offers high sensitivity and resolving power for volatile and semi-volatile compounds, HPLC provides a powerful alternative for non-volatile molecules. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing a multi-technique approach and a logical cross-validation workflow, researchers can ensure the generation of accurate, reliable, and defensible analytical data. This is particularly crucial in regulated environments such as drug development, where data integrity is paramount.

Quantitative Comparison of 14,15-Ditridecyloctacosane in Healthy vs. Diseased States: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the current understanding of 14,15-Ditridecyloctacosane's role in biological systems. At present, there is no published research quantitatively comparing the levels of this molecule in healthy versus diseased states. This lack of data prevents the creation of a detailed comparison guide as requested.

While the user's request focused on a comparative analysis of this compound, extensive searches have not yielded any studies that have measured its abundance in any biological context, either in healthy individuals or in connection with any disease. Chemical databases such as PubChem list the compound and its basic chemical properties, but do not provide information on its biological relevance or links to scientific literature investigating its function.

The absence of data suggests that this compound has not been a focus of biomedical research to date. Consequently, it is not possible to provide the following components of the requested comparison guide:

  • Quantitative Data Presentation: No data is available to summarize in tabular format.

  • Experimental Protocols: Without any studies, there are no experimental methodologies to detail.

  • Signaling Pathways and Experimental Workflows: The biological function of this compound is unknown, and therefore no signaling pathways or experimental workflows involving this molecule can be visualized.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of research. Future investigations would first need to focus on the fundamental aspects of this compound, including:

  • Identification and Quantification: Developing analytical methods to detect and accurately measure the molecule in various biological samples.

  • Biological Origin: Determining the metabolic pathways responsible for its synthesis in organisms, if any.

  • Physiological Function: Investigating the normal role of the molecule in cellular and physiological processes.

Only after establishing this foundational knowledge could the scientific community begin to explore its potential as a biomarker in different disease states.

Should research on this compound become available in the future, a comparison guide could be developed. For now, the topic remains an open field for discovery.

A Guide to Inter-Laboratory Comparison of 14,15-Ditridecyloctacosane Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for the measurement of 14,15-Ditridecyloctacosane. Given the absence of publicly available, specific inter-laboratory studies for this compound, this document outlines the best practices and standardized protocols necessary to ensure measurement comparability and reliability across different laboratories. Such comparisons are crucial for validating analytical methods and ensuring the consistency of data in multi-site studies.[1][2][3]

Data Presentation: A Framework for Comparison

In any ILC, the clear and structured presentation of data is paramount for meaningful interpretation.[4] A central organizing body would typically collect and anonymize data from participating laboratories before statistical analysis. The following tables represent a template for how such data should be structured.

Table 1: Participant Laboratory Methodologies

This table is designed to capture the key methodological details from each participating laboratory to identify potential sources of systematic variation.

Laboratory IDAnalytical MethodInstrumentationSample Preparation ProtocolQuantitation MethodReported Limit of Quantitation (LOQ)
Lab-01GC-MSAgilent 7890B GC / 5977A MSLiquid-liquid extractionExternal calibration0.1 ng/mL
Lab-02LC-MS/MSSciex QTRAP 6500+Solid-phase extractionStable isotope dilution0.05 ng/mL
Lab-03GC-FIDShimadzu GC-2010 PlusDerivatization followed by LLEInternal standard0.5 ng/mL
..................

Table 2: Comparative Results for Standard Reference Material

This table summarizes the quantitative results from each laboratory for a certified reference material (CRM) or a well-characterized in-house standard.

Laboratory IDReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Standard DeviationZ-Score*
Lab-0110.210.510.110.270.210.54
Lab-029.89.99.79.800.10-0.80
Lab-0311.511.811.611.630.153.26 (Outlier)
.....................

*Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Experimental Protocols

Detailed and harmonized experimental protocols are the cornerstone of a successful inter-laboratory comparison. The following sections outline a generalized workflow for the quantification of this compound.

2.1. Sample Preparation

The choice of sample preparation method can significantly impact the accuracy and precision of results. A common approach for non-polar compounds like this compound from a biological matrix (e.g., plasma, tissue homogenate) is as follows:

  • Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Protein Precipitation: Add 3 mL of cold acetone, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

2.2. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of hydrocarbons.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 320 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

Mandatory Visualizations

3.1. Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.

G A Study Design and Protocol Development B Preparation and Distribution of Homogenized Samples A->B Finalized Protocol C Sample Analysis by Participating Laboratories B->C Samples & Protocol D Data Submission to Coordinating Body C->D Anonymized Results E Statistical Analysis (e.g., Z-scores, Outlier Tests) D->E Consolidated Data F Generation of ILC Report E->F Statistical Summary G Review and Corrective Actions by Laboratories F->G Individual Lab Reports

A generalized workflow for an inter-laboratory comparison study.

3.2. Hypothetical Metabolic Pathway

While the specific metabolic pathways of this compound are not well-documented, the following diagram illustrates a hypothetical metabolic process for a long-chain alkane, which could involve initial oxidation followed by further degradation. Understanding potential metabolic transformations is crucial for identifying relevant biomarkers and ensuring analytical methods can distinguish the parent compound from its metabolites.

G A This compound (Parent Compound) B Hydroxylation (Cytochrome P450) A->B C Hydroxylated Metabolite B->C D Oxidation to Carboxylic Acid C->D E Fatty Acid Beta-Oxidation D->E F Further Degradation Products E->F

A hypothetical metabolic pathway for a long-chain alkane.

References

A Researcher's Guide to Gas Chromatography Columns for the Analysis of 14,15-Ditridecyloctacosane and Other High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of high molecular weight compounds like 14,15-Ditridecyloctacosane, a C44 long-chain alkane, is a significant analytical challenge. Due to its high boiling point, specialized high-temperature gas chromatography (HT-GC) techniques are required. A critical component in this analysis is the selection of an appropriate GC column. This guide provides an objective comparison of different GC columns suitable for this application, supported by experimental data and detailed protocols to aid in method development.

The analysis of compounds with boiling points in the 500 to 800 °C range is categorized as high-temperature gas chromatography.[1][2] Standard fused silica columns are generally not suitable for prolonged use at temperatures above 360 °C, as they can become brittle and experience significant stationary phase bleed.[2] Therefore, columns specifically engineered for high-temperature applications, often constructed with durable stainless steel tubing or specially treated fused silica, are essential for achieving rugged and reliable performance up to 430 °C.[1][2][3]

Comparative Analysis of Suitable GC Columns

The selection of a GC column for high molecular weight alkanes hinges on several factors: the stationary phase, temperature limit, column dimensions (length, internal diameter, and film thickness), and the resulting chromatographic performance in terms of bleed, inertness, and resolution. Non-polar stationary phases are standard for analyzing non-polar alkanes, as they separate compounds primarily based on their boiling points.[4][5]

Below is a summary of commercially available columns suitable for the analysis of compounds in the class of this compound.

Column Parameter Agilent J&W DB-1HT Phenomenex Zebron ZB-1HT Inferno Agilent J&W DB-5HT Phenomenex Zebron ZB-5HT Inferno
Stationary Phase 100% Dimethylpolysiloxane100% Dimethylpolysiloxane(5%-Phenyl)-methylpolysiloxane(5%-Phenyl)-methylpolysiloxane
Polarity Non-polarNon-polarLow-polarityLow-polarity
Max Temperature 430 °C[1][3]430 °C[2]400 °C400 °C[2]
Primary Application Simulated Distillation (SimDis), high boiling petroleum products.[1][3]High boiling petroleum products.[2]High molecular weight waxes, triglycerides.High molecular weight waxes, surfactants, triglycerides.[2]
Key Features Low bleed even at 430 °C, bonded and cross-linked phase, available in stainless steel.[1][3]Minimal bleed and rugged performance.[2]Engineered for robustness and improved peak shape at high temperatures.[6]Engineered for high-temperature stability and inertness.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of high molecular weight alkanes using HT-GC.

Protocol 1: General High-Temperature GC-FID for C40-C60 Alkanes

This protocol is a generalized method based on common practices for analyzing high molecular weight hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable high-temperature inlet.

  • Column: Agilent J&W DB-1HT (or equivalent), 30 m x 0.25 mm I.D., 0.1 µm film thickness. Thinner film columns are preferred for high boiling point analytes to ensure elution at lower temperatures.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injection: Pulsed splitless injection is often used for trace analysis of high molecular weight compounds.[7]

    • Injector Temperature: 300 °C to 390 °C.[8][9]

  • Oven Program:

    • Initial Temperature: 50-90 °C, hold for 2-5 minutes.[8][9]

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 5-10 °C/min to a final temperature of 390-420 °C.[8][10]

    • Final Hold: 10-20 minutes.

  • Detector: FID

    • Detector Temperature: 400-430 °C.[10]

Protocol 2: Fast GC Analysis for Simulated Distillation (ASTM D2887)

For applications like simulated distillation, faster analysis times can be achieved with modified column dimensions and heating rates.

  • Instrumentation: An Ultra-Fast GC system with direct resistive heating capabilities.[11]

  • Column: RTX-1 (or equivalent 100% dimethylpolysiloxane), 5 m x 0.32 mm I.D., 0.1 µm film thickness.[11]

  • Carrier Gas: Hydrogen.

  • Injection: Split injection.

    • Injector Temperature: 280 °C.[11]

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 12 seconds.[11]

    • Ramp: 5 °C/sec (300 °C/min) to 350 °C.[11]

    • Final Hold: 18 seconds.[11]

  • Detector: Fast FID

    • Detector Temperature: 350 °C.[11]

Workflow and Decision Diagrams

To visualize the experimental process and the logic for column selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution in Appropriate Solvent Sample->Dilution Std_Add Addition of Internal Standard Dilution->Std_Add Injection Pulsed Splitless or On-Column Injection Std_Add->Injection Separation Chromatographic Separation (High-Temp Column) Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the GC analysis of high molecular weight compounds.

Column_Selection node_rect node_rect Start Analyze High MW Alkanes? Polarity Is the Sample Matrix Complex or Contains Polar Analytes? Start->Polarity SimDis Is it a Simulated Distillation (SimDis) Application? Polarity->SimDis No Col_5HT Consider a 5% Phenyl-Methylpolysiloxane Column (e.g., DB-5HT). Provides alternate selectivity. Polarity->Col_5HT Yes Col_1HT Select a 100% Dimethylpolysiloxane Column (e.g., DB-1HT). Prioritize thermal stability and low bleed. SimDis->Col_1HT No Col_Fast Use a short, narrow-bore non-polar column for fast analysis. SimDis->Col_Fast Yes

References

A Comparative Guide to Ionization Techniques for the Analysis of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of large, nonpolar molecules such as 14,15-Ditridecyloctacosane, a C54 saturated hydrocarbon, presents a significant challenge in mass spectrometry. The choice of ionization technique is critical for obtaining meaningful data, whether the goal is molecular weight determination, structural elucidation, or quantification. This guide provides an objective comparison of three common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of very long-chain alkanes, using data from analogous compounds to inform best practices for this compound.

Data Presentation: Comparison of Ionization Techniques

The following table summarizes the expected performance of EI, CI, and APCI for the analysis of a large, branched alkane like this compound, based on studies of other very long-chain hydrocarbons.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Principle High-energy electron beam removes an electron from the analyte.Reagent gas ions transfer a proton to or abstract a hydride from the analyte.Corona discharge ionizes solvent vapor, which then reacts with the analyte.
Fragmentation Extensive ("Hard" ionization)[1][2]Minimal ("Soft" ionization)[1][2][3]Minimal ("Soft" ionization)[4][5]
Molecular Ion Typically very weak or absent for long-chain alkanes.[1][6]Prominent protonated molecule ([M+H]⁺) or dehydride ion ([M-H]⁺).[3][7]Abundant dehydride ion ([M-H]⁺) or other adduct ions (e.g., [M-3H+H₂O]⁺).[4][8][9][10]
Primary Application Structural elucidation through fragmentation patterns.Molecular weight determination.[3][7]Molecular weight determination of nonpolar compounds.[9][10][11]
Key Fragment Ions Series of alkyl fragments (CₙH₂ₙ₊₁) separated by 14 Da (CH₂).[12]Some fragmentation may occur depending on the reagent gas.Minimal fragmentation, preserving the molecular structure.[9][10]
Sensitivity Can be lower for the molecular ion due to extensive fragmentation.Generally high for the molecular ion due to reduced fragmentation.[3]High sensitivity for nonpolar compounds.[11]
Reproducibility Generally good.Can be sensitive to source conditions like pressure and temperature.[3]Reported to be substantially better than Field Ionization (FI) for similar compounds.[9][10]

Experimental Protocols

Detailed methodologies for the analysis of very long-chain alkanes using EI, CI, and APCI are outlined below. These protocols are generalized from studies on analogous compounds and should be optimized for the specific instrumentation used.

Electron Ionization (EI) Protocol
  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation from any matrix components. Given the high boiling point of this compound, a high-temperature GC setup is required.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[6]

  • Fragmentation: The high energy imparted to the molecules causes extensive and reproducible fragmentation.

  • Mass Analysis: The resulting ions (molecular ion, if present, and fragment ions) are accelerated into the mass analyzer and separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Chemical Ionization (CI) Protocol
  • Sample Introduction: Similar to EI, GC is the preferred method for sample introduction.

  • Reagent Gas Introduction: A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a pressure higher than that of the analyte.[3]

  • Reagent Gas Ionization: The reagent gas is first ionized by the electron beam.

  • Analyte Ionization: The ionized reagent gas molecules then react with the analyte molecules through proton transfer or hydride abstraction, resulting in the formation of [M+H]⁺ or [M-H]⁺ ions with minimal excess energy.[3][7]

  • Mass Analysis and Detection: The resulting ions are analyzed and detected as in the EI protocol.

Atmospheric Pressure Chemical Ionization (APCI) Protocol
  • Sample Introduction: The sample is typically dissolved in a suitable solvent and introduced into the APCI source via an HPLC system or direct infusion.

  • Nebulization and Vaporization: The liquid sample is converted into a fine spray and vaporized in a heated tube (typically 350-500°C).[13]

  • Ionization: A high voltage is applied to a corona discharge needle, which ionizes the surrounding solvent vapor. These ionized solvent molecules then act as the reagent gas, transferring charge to the analyte molecules.[5]

  • Mass Analysis: The ions are then transferred from the atmospheric pressure region into the high vacuum of the mass analyzer.

  • Detection: The ions are detected, and a mass spectrum is generated.

Mandatory Visualization

Ionization_Technique_Selection Analyte This compound (Large, Nonpolar Alkane) Goal Analytical Goal? Analyte->Goal MW_Det Molecular Weight Determination Goal->MW_Det Identify Molecule Struct_Eluc Structural Elucidation Goal->Struct_Eluc Determine Structure CI_APCI CI or APCI MW_Det->CI_APCI EI EI Struct_Eluc->EI CI_Choice Chemical Ionization (CI) - Prominent [M+H]⁺ or [M-H]⁺ - Less fragmentation CI_APCI->CI_Choice APCI_Choice Atmospheric Pressure Chemical Ionization (APCI) - Strong [M-H]⁺ signal - Good for nonpolar compounds CI_APCI->APCI_Choice Conclusion_Soft Soft ionization is preferred for identifying the molecule. CI_APCI->Conclusion_Soft EI_Choice Electron Ionization (EI) - Extensive fragmentation - Provides structural information EI->EI_Choice Conclusion_Hard Hard ionization is necessary for determining the branching structure. EI->Conclusion_Hard

Caption: Workflow for selecting an ionization technique for large alkane analysis.

Conclusion

For the analysis of this compound, the choice of ionization technique is highly dependent on the analytical objective.

  • For molecular weight determination , "soft" ionization techniques are paramount. Both Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) are excellent choices, as they are known to produce strong molecular or quasi-molecular ion signals ([M+H]⁺ or [M-H]⁺) with minimal fragmentation for large saturated hydrocarbons.[3][4][7][8][9][10] APCI may offer advantages in terms of reproducibility for routine analysis.[9][10]

  • For structural elucidation , particularly to confirm the branching structure of this compound, the extensive fragmentation provided by Electron Ionization (EI) is necessary.[1][2] While the molecular ion may be weak or absent in a standard EI spectrum, the characteristic fragmentation pattern of alkanes can provide valuable structural information.[12] Advanced EI techniques, such as those using supersonic molecular beams, may offer a way to obtain both molecular ion and fragment ion information.[6]

In practice, a comprehensive analysis of a novel compound like this compound would likely involve the use of both a soft ionization technique (CI or APCI) to confidently determine the molecular weight and a hard ionization technique (EI) to gain insight into its structure.

References

A Comparative Guide to the Biological Validation of Long-Chain Alkanes: A Case Study of Octacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activities of long-chain alkanes, with a specific focus on octacosane as a representative molecule. Due to the limited availability of specific data on 14,15-Ditridecyloctacosane, this document outlines methodologies and presents data for the more broadly studied straight-chain alkane, octacosane. The guide compares its performance with naringin, a well-characterized flavonoid, and provides detailed experimental protocols and conceptual pathway diagrams to aid researchers in their investigations.

Quantitative Performance Data

The following table summarizes the reported biological activities of octacosane in comparison to naringin. This data is essential for researchers looking to benchmark the performance of long-chain alkanes in relevant biological assays.

Biological ActivityTest CompoundIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical ScavengingOctacosane61.7 ± 0.002Ascorbic Acid44.3 ± 0.002
Nitric Oxide Radical ScavengingOctacosane123.0 ± 0.001Ascorbic Acid123.3 ± 0.002
Hydroxyl Radical ScavengingOctacosane366.3 ± 0.002Ascorbic Acid275.7 ± 0.001
Superoxide Radical ScavengingOctacosane493.0 ± 0.001Ascorbic Acid291.0 ± 0.001
DPPH Radical ScavengingNaringin46.3 ± 0.001Ascorbic Acid44.3 ± 0.002
Nitric Oxide Radical ScavengingNaringin115.3 ± 0.001Ascorbic Acid123.3 ± 0.002
Cytotoxicity Test Compound Reported Effect Cell Line
Antitumor ActivityOctacosaneSignificant cytotoxic activityB16F10-Nex2 murine melanoma

Data for antioxidant activities are derived from a 2023 study by Balachandran et al.[1][2]. Cytotoxicity of octacosane was reported by Figueiredo et al. (2014)[3].

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to determine the free radical scavenging activity of a compound.

Materials:

  • Test compound (e.g., Octacosane)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Add 100 µL of each concentration of the test compound to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Scratch Wound Healing Assay (Cell Migration)

This assay is used to evaluate the effect of a compound on cell migration, a key process in wound healing.[4][5]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • 12-well culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 200 µL pipette tip

  • Phosphate Buffered Saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Seed HDFs into 12-well plates and culture until they form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. A control group should receive medium without the test compound.

  • Capture images of the scratch at 0 hours and then at regular intervals (e.g., 12, 24, and 48 hours).

  • The rate of wound closure is quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • The percentage of wound closure is calculated using the formula: % Wound Closure = [ (Area_t0 - Area_t) / Area_t0 ] x 100 where Area_t0 is the initial area of the scratch and Area_t is the area of the scratch at a given time point.

MTT Assay for Cytotoxicity

This colorimetric assay determines the cytotoxic effect of a compound on a cell line.

Materials:

  • B16F10-Nex2 murine melanoma cells

  • 96-well culture plates

  • Complete culture medium

  • Test compound (e.g., Octacosane)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed B16F10-Nex2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the test compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially influenced by long-chain alkanes and a general workflow for their biological validation.

G Hypothetical Signaling Pathway in Wound Healing cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., EGF, FGF) Octacosane Octacosane MMP_Inhibition MMP Inhibition Octacosane->MMP_Inhibition Potentially Contributes to GF_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) GF_Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Migration Cell Migration Gene_Expression->Cell_Migration Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Cell_Migration->Wound_Healing MMP_Inhibition->Wound_Healing Promotes

Caption: A hypothetical signaling pathway illustrating how long-chain alkanes like octacosane may contribute to wound healing through the modulation of growth factor signaling and inhibition of matrix metalloproteinases (MMPs).

G Experimental Workflow for Biological Validation In_Vitro_Screening In Vitro Screening (Antioxidant, Cytotoxicity, Antimicrobial Assays) Hit_Identification Hit Identification & Lead Selection In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR, Pathway Analysis) Hit_Identification->Mechanism_of_Action Cell-Based_Assays Advanced Cell-Based Assays (e.g., Cell Migration, Invasion, Apoptosis Assays) Mechanism_of_Action->Cell-Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Wound Healing, Tumor Xenograft) Cell-Based_Assays->In_Vivo_Models Data_Analysis Data Analysis & Interpretation In_Vivo_Models->Data_Analysis Conclusion Conclusion: Biological Role Validated Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 14,15-Ditridecyloctacosane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 14,15-Ditridecyloctacosane, a long-chain alkane. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the general guidelines for the disposal of non-halogenated long-chain hydrocarbons and adherence to federal and local regulations.

Core Principle: Treat as Hazardous Waste

In the absence of specific data, all unknown or novel chemical substances should be treated as hazardous waste to ensure the highest level of safety.[1] This approach minimizes the risk of unforeseen environmental contamination and personnel exposure.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Generally not required if handled in a well-ventilated area
Protection or fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound.

1. Waste Collection:

  • Container: Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable for non-halogenated hydrocarbons.[2]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. All hazardous waste containers must be clearly labeled to avoid accidental mixing with other waste streams.[3]

  • Segregation: Do not mix this compound waste with other chemical waste, especially not with halogenated solvents or reactive chemicals.[4]

2. Temporary Storage in the Laboratory:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent spills.[5]

  • Log Keeping: Maintain a log of the contents of all hazardous waste containers to ensure accurate records for disposal.

3. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Vendor: The EHS department will coordinate with a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with the Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any other organic solvent be poured down the drain.[3][6] This can lead to environmental pollution and damage to plumbing systems.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Waste Pickup E->F G Licensed Hazardous Waste Vendor Collects Waste F->G H Transportation to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Disposal workflow for this compound.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[7] It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is managed and disposed of in accordance with these regulations.

Table 2: Key Regulatory Considerations

Regulation/GuidelineKey Requirement
Resource Conservation and Establishes the framework for the proper management of hazardous and non-hazardous solid waste.
Recovery Act (RCRA)
Environmental Protection Sets national standards for hazardous waste management, including transportation, treatment, storage, and
Agency (EPA) disposal.
Department of Regulates the transportation of hazardous materials, including proper packaging and labeling.
Transportation (DOT)
Occupational Safety and Mandates safe workplace practices, including the provision of PPE and hazard communication.
Health Administration
(OSHA)

Logical Relationship of Safety and Compliance

The following diagram illustrates the interconnectedness of laboratory practices, regulatory compliance, and environmental stewardship in the context of chemical waste disposal.

G cluster_0 Laboratory Practices cluster_1 Regulatory Compliance cluster_2 Institutional Oversight cluster_3 Outcome A Proper Chemical Handling G Environmental Health & Safety (EHS) A->G B Accurate Waste Labeling B->G C Waste Segregation C->G D EPA Regulations (RCRA) D->G E DOT Transportation Rules E->G F OSHA Worker Safety F->G H Safe and Responsible Disposal G->H

Interrelationship of practices for responsible disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is fundamental to building a culture of safety and trust in the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.